2,3,5-trimethyl-4(1H)-pyridinone chemical structure and properties
The following technical guide details the chemical structure, properties, and pharmaceutical relevance of 2,3,5-trimethyl-4(1H)-pyridinone. A Critical Intermediate and Impurity in Proton Pump Inhibitor Synthesis Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, properties, and pharmaceutical relevance of 2,3,5-trimethyl-4(1H)-pyridinone.
A Critical Intermediate and Impurity in Proton Pump Inhibitor Synthesis
Executive Summary
2,3,5-Trimethyl-4(1H)-pyridinone (also known as 2,3,5-trimethyl-4-pyridinol) is a heterocyclic organic compound serving as a pivotal intermediate in the synthesis of substituted pyridines for pharmaceutical applications, most notably Omeprazole and related proton pump inhibitors (PPIs).[1]
Historically undisclosed until patent literature in the mid-1990s, this molecule exists in a dynamic tautomeric equilibrium between its keto (pyridinone) and enol (pyridinol) forms. Its significance lies in two areas:
Synthetic Utility: It is the direct precursor to 2,3,5-trimethyl-4-alkoxypyridines, which are subsequently functionalized to form the "pyridine half" of the Omeprazole scaffold.
Impurity Profiling: It represents a potential degradation product (hydrolysis of the 4-methoxy group) or a carryover impurity in the final drug substance, requiring rigorous analytical control.
Chemical Identity & Structural Dynamics
This molecule exhibits keto-enol tautomerism , a fundamental characteristic that dictates its physical state, solubility, and reactivity. In the solid state and polar solvents, the pyridinone (keto) form predominates due to the stabilization of the zwitterionic resonance structure.
Attribute
Detail
IUPAC Name
2,3,5-Trimethylpyridin-4(1H)-one
Tautomer Name
2,3,5-Trimethyl-4-pyridinol
CAS Number
477585-19-6 (and related isomer entries; historically referenced in US Patent 5,292,885)
Molecular Formula
C₈H₁₁NO
Molecular Weight
137.18 g/mol
SMILES
CC1=C(C(=O)C(=C(N1)C)C)
Appearance
White to off-white crystalline solid
Tautomeric Equilibrium
The equilibrium shifts based on solvent polarity and pH. The keto form (A) is aromatic (6
electrons) and favored in aqueous media, while the enol form (B) may be observed in the gas phase or non-polar solvents.
Figure 1: Tautomeric equilibrium between the 4(1H)-pyridinone and 4-pyridinol forms.
Physicochemical Properties[2][3][4][5][6]
The presence of three methyl groups at positions 2, 3, and 5 exerts a significant electron-donating effect, increasing the electron density of the ring compared to unsubstituted 4-pyridone.
Spectral Characteristics (NMR)
Data derived from synthetic validation in DMSO-d₆ confirms the structure:
Nucleus
Shift ( ppm)
Multiplicity
Assignment
¹H NMR
1.82
Singlet (6H)
Methyls at C3 and C5
¹H NMR
2.50
Singlet (3H)
Methyl at C2
¹H NMR
7.41
Singlet (1H)
Proton at C6 (Adjacent to N)
¹H NMR
11.10
Broad Singlet (1H)
N-H (Exchangeable)
Acid-Base Behavior (pKa)
Like 4-pyridone, this molecule is amphoteric :
Protonation (Basic): The carbonyl oxygen can accept a proton to form the hydroxypyridinium cation.
Estimated pKa₁: ~3.5 - 4.0 (Higher than 4-pyridone due to methyl donation).
Deprotonation (Acidic): The N-H (or O-H in enol) can lose a proton to form the pyridinolate anion.
Estimated pKa₂: ~11.5 - 12.0 (Weaker acid than phenol due to resonance stabilization).
Solubility Profile
High Solubility: Water, Methanol, DMSO, Acetic Acid.
Low Solubility: Hexane, Diethyl Ether, Toluene (crystallizes from these).
Synthesis & Production Protocols
Two primary pathways exist: the Industrial Pyranone Route (preferred for scale-up) and the Hydrolysis Route (relevant to degradation studies).
Method A: The Pyranone Route (Industrial Synthesis)
This method, described in US Patent 5,292,885, avoids the use of harsh N-oxide rearrangements.
Mobile Phase: Phosphate buffer (pH 7.0) / Acetonitrile gradient.
Note: At neutral pH, the molecule exists as the neutral pyridinone, retaining reasonably well on C18. At acidic pH (<3), it becomes protonated (cationic) and elutes at the void volume unless an ion-pairing agent is used.
US Patent 5,292,885. Pyranone, process for its preparation, its use in the preparation of a new pyridinone and a process for the preparation of same. (1994). Rhone-Poulenc Nutrition Animale.
Sethi, M. K., et al. (2014). Identification and characterization of impurities in Omeprazole. Journal of Pharmaceutical and Biomedical Analysis.
Beak, P., et al. (1980). Protomeric equilibria of 4-hydroxypyridine and related compounds. Journal of the American Chemical Society. (Fundamental reference for pyridinone tautomerism).
PubChem Compound Summary . 2,3,5-Trimethylpyridine (Related Structure). National Center for Biotechnology Information. Available at: [Link]
Tautomeric Equilibrium of 2,3,5-Trimethyl-4-Pyridone vs. 4-Hydroxypyridine
Executive Summary The tautomeric equilibrium between 4-hydroxypyridine (enol) and 4-pyridone (keto) represents a fundamental challenge in heterocyclic chemistry and structure-based drug design (SBDD). While the parent 4-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The tautomeric equilibrium between 4-hydroxypyridine (enol) and 4-pyridone (keto) represents a fundamental challenge in heterocyclic chemistry and structure-based drug design (SBDD). While the parent 4-pyridone heavily favors the keto form in polar media, the introduction of a 2,3,5-trimethyl substitution pattern introduces specific electronic and steric constraints that modulate this equilibrium.
This guide provides a rigorous technical analysis of the 2,3,5-trimethyl-4-pyridone system. It details the thermodynamic drivers, provides validated protocols for experimental characterization (UV-Vis and NMR), and outlines the implications for binding affinity in medicinal chemistry.
Part 1: Theoretical Framework & Thermodynamic Drivers
The Core Equilibrium
The system exists in a prototropic equilibrium between two dominant forms:
4-Hydroxypyridine (Enol): Aromatic pyridine ring. Neutral. Favored in the gas phase and non-polar solvents.[1]
4-Pyridone (Keto): Non-aromatic (in the classical Kekulé sense) but stabilized by a significant zwitterionic resonance contributor that restores 6
-electron aromaticity. Favored in polar solvents and the solid state.[1]
The equilibrium constant
is defined as:
The 2,3,5-Trimethyl Effect
Unlike the unsubstituted parent, the 2,3,5-trimethyl derivative possesses an asymmetric substitution pattern that influences the equilibrium through two distinct mechanisms:
Electronic Stabilization (+I Effect): The methyl groups at positions 2, 3, and 5 are electron-donating.
Positions 3 & 5: These flank the carbonyl carbon. By donating electron density into the ring, they stabilize the partial positive charge on the ring carbons (specifically C2 and C6) in the zwitterionic resonance form.
Position 2: This methyl group is
to the nitrogen. It stabilizes the positive charge density on the nitrogen atom in the pyridone tautomer (NH form).
Net Result: The trimethyl substitution generally increases the basicity of the system and stabilizes the pyridone (keto) tautomer relative to the unsubstituted parent.
Steric Modulation:
The methyl groups at 3 and 5 create a "steric pocket" around the carbonyl oxygen. While this does not prevent tautomerization, it can impact the solvation shell organization, slightly altering the entropic penalty of solvation in aqueous media.
Mechanism Visualization
The following diagram illustrates the resonance stabilization and the specific influence of the trimethyl group.
Figure 1: Mechanistic flow of tautomerization showing the resonance stabilization of the pyridone form, which is reinforced by the electron-donating methyl groups.
Part 2: Solvent Dependence & Data
The position of the equilibrium is dictated by the dielectric constant (
) and hydrogen-bond donor (HBD) acidity of the solvent. The 2,3,5-trimethyl-4-pyridone follows the general trend of 4-pyridones but with a shifted equilibrium toward the keto form due to the inductive effects described above.
*Note: Trimethyl values are projected based on Hammett equation substituent constants (
) for alkyl pyridines [1].
Part 3: Experimental Characterization Protocols
To definitively characterize the 2,3,5-trimethyl-4-pyridone equilibrium in a specific formulation buffer, you must employ self-validating spectral methods.
Protocol A: UV-Vis Determination of
(The Ratio Method)
This method relies on synthesizing or purchasing "fixed" tautomers (O-methyl and N-methyl derivatives) to establish baseline extinction coefficients.
Hydroxy form:[1][2][3] Shielded (aromatic ring current).
Pyridone form:[1][2][3][4][5] Deshielded (adjacent to positive N).
Step-by-Step Protocol:
Sample Prep: Dissolve 5 mg of 2,3,5-trimethyl-4-pyridone in 600
L of deuterated solvent.
Run 1:
(Non-polar, allows H-bonding).
Run 2:
(Polar aprotic, disrupts H-bonding).
Run 3:
(Polar protic).
Acquisition:
Acquire
(16 scans) and (1024 scans).
Critical Step: If signals are broad, perform a Variable Temperature (VT) study (-20°C to +60°C) to check for intermediate exchange rates.
Analysis:
Observe the shift of the C4 signal. A shift downfield (higher ppm) as polarity increases confirms the shift toward the pyridone tautomer.
Note the coupling constant
if using coupled spectra; vs aromatic character alters coupling magnitude.
Part 4: Implications for Drug Design
Understanding this equilibrium is critical for calculating LogP and receptor binding.
Bioisosterism and Binding Modes
The 4-pyridone core is often used as a bioisostere for amides or phenols. However, the 2,3,5-trimethyl-4-pyridone presents a unique binding profile:
Hydrogen Bond Donor (HBD): The N-H group (in pyridone form) is a strong donor.
Hydrogen Bond Acceptor (HBA): The Carbonyl Oxygen is a strong acceptor.
Steric Clash: The 3- and 5-methyl groups may clash with narrow binding pockets that accommodate unsubstituted pyridones. Conversely, they can induce a "twist" that locks the molecule into a bioactive conformation.
Computational Modeling (DFT)
When docking this molecule, standard force fields may incorrectly penalize the pyridone form if the zwitterionic parameters are not calibrated.
Recommendation: Use Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level with a PCM solvation model (water) to generate partial charges before docking. The dipole moment of the pyridone form is significantly higher (~6 D) than the hydroxy form (~2 D) [2].
Experimental Decision Tree
Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample solubility and data requirements.
References
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles.[2][5] Advances in Heterocyclic Chemistry. Link
Wang, L., et al. (2020). Tautobase: An Open Tautomer Database. Journal of Chemical Information and Modeling. Link
Beak, P., et al. (1976). Equilibration studies.[5] Protomeric equilibria of 2- and 4-hydroxypyridines. Journal of the American Chemical Society. Link
Kütt, A., et al. (2018).[6] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[6] Link[6]
Gaussian, Inc. (2019). Solvation Models in Quantum Chemistry.Link
2,3,5-Trimethyl-4(1H)-Pyridinone: The Architect of Anti-Ulcer Therapeutics
The following technical guide details the chemistry, synthesis, and pharmacological utility of 2,3,5-trimethyl-4(1H)-pyridinone , a critical heterocyclic scaffold best known as the structural progenitor of the "prazole"...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemistry, synthesis, and pharmacological utility of 2,3,5-trimethyl-4(1H)-pyridinone , a critical heterocyclic scaffold best known as the structural progenitor of the "prazole" class of Proton Pump Inhibitors (PPIs), including Omeprazole.
Technical Whitepaper & Laboratory Guide
Executive Summary
2,3,5-trimethyl-4(1H)-pyridinone (also known as 2,3,5-trimethyl-4-pyridinol) represents a "privileged structure" in medicinal chemistry. While often overshadowed by its final pharmaceutical derivatives, this scaffold is the requisite synthetic precursor for the pyridine moiety found in Omeprazole , Esomeprazole , and related benzimidazole-based gastric acid secretion inhibitors.
Beyond its role as a PPI intermediate, the scaffold exhibits unique tautomeric reactivity that allows for selective O-alkylation vs. N-alkylation, making it a versatile synthon for designing novel antioxidants, iron chelators, and anti-fibrotic agents. This guide provides a rigorous analysis of its synthesis, derivatization, and quality control.
Chemical Identity & Tautomerism
The compound exists in a dynamic equilibrium between the pyridinone (keto) and pyridinol (enol) forms. In solution, solvent polarity dictates the dominant species, a critical factor when designing alkylation protocols.
Pyridinone Form (A): Favored in polar protic solvents; essential for N-alkylation.
Pyridinol Form (B): Favored in non-polar aprotic solvents; essential for O-alkylation (the pathway to Omeprazole).
Figure 1: Tautomeric equilibrium governing the reactivity of the 2,3,5-trimethyl scaffold.
Synthesis Protocols
Two primary routes exist for synthesizing this scaffold. The Pyranone-Ammonolysis Route is preferred for industrial scalability due to higher yields and cleaner impurity profiles compared to the condensation of amino-alkenes.
Protocol A: The Pyranone-Ammonolysis Route (Industrial Standard)
This method utilizes 2,3,5-trimethyl-4-pyranone as a masked pyridinone, converting the oxygen heterocycle to a nitrogen heterocycle via nucleophilic substitution.
Charge: In a high-pressure autoclave, dissolve 1.0 eq of 2,3,5-trimethyl-4-pyranone in Ethanol (5 volumes).
Ammonolysis: Add Aqueous Ammonia (5.0 eq). Seal the reactor.
Reaction: Heat to 130°C for 6–8 hours. The internal pressure will rise (approx. 5–10 bar).
Mechanistic Insight: The high temperature and excess ammonia drive the ring-opening/ring-closing sequence, replacing the pyranone oxygen with nitrogen.
Work-up: Cool to room temperature. Vent ammonia (scrubber required).
Crystallization: Concentrate the ethanolic solution under vacuum to 20% volume. Cool to 0°C. The product crystallizes as the pyridinone tautomer.
Purification: Recrystallize from Acetone/Water to remove unreacted pyranone.
Useful for smaller scale or when pyranone is unavailable.
Condensation: React 2-butanone with ethyl formate (or equivalent formylating agent) to generate the formyl-ketone intermediate.
Cyclization: Treat with ethyl acetoacetate and ammonia sources.
Note: This route often yields isomeric impurities (e.g., 2,3,6-trimethyl isomers) which are difficult to separate.
Derivatization: The Omeprazole Pathway
The most commercially significant application is the conversion of 2,3,5-trimethyl-4(1H)-pyridinone into the "Pyridine Synthon" for PPIs. This requires locking the tautomer in the enol form via O-methylation.
Workflow: Synthesis of 2,3,5-Trimethyl-4-methoxypyridine
Figure 2: Conversion of the pyridinone scaffold to the Omeprazole pyridine intermediate.
Protocol: O-Methylation via Chloro-Intermediate
Direct O-methylation of the pyridinone is often low-yielding due to competing N-methylation. The standard industrial protocol proceeds via the 4-chloro derivative.
Chlorination: Reflux 2,3,5-trimethyl-4(1H)-pyridinone with Phosphorus Oxychloride (POCl₃) .
Mechanism:[1][2][3][4][5] The POCl₃ activates the carbonyl oxygen, converting it to a leaving group, which is displaced by chloride.
Result: 4-Chloro-2,3,5-trimethylpyridine.
Methoxylation: Treat the chloro-intermediate with Sodium Methoxide (NaOCH₃) in Methanol at reflux.
Mechanism:[1][2][3][4][5] Nucleophilic aromatic substitution (SₙAr). The electron-deficient pyridine ring facilitates the displacement of the chloride by the methoxide.
Outcome: 2,3,5-Trimethyl-4-methoxypyridine.
Next Step for PPIs: This compound is then oxidized (using H₂O₂/Acetic Acid) to the N-oxide, followed by rearrangement (Boekelheide reaction) to functionalize the 2-methyl group into a 2-hydroxymethyl or 2-chloromethyl group, the "linker" that attaches to the benzimidazole.
Quantitative Data & Impurity Profiling
When sourcing or synthesizing this intermediate, strict impurity limits are required to prevent the formation of toxic byproducts in downstream API synthesis.
Parameter
Specification
Method
Relevance
Assay
≥ 98.5%
HPLC (C18, MeOH/H2O)
Core purity for stoichiometry.
Loss on Drying
≤ 0.5%
Gravimetric
Moisture interferes with POCl₃ reaction.
Isomer A
≤ 0.2%
GC-MS
2,3,6-trimethyl isomer (inactive).
Pyranone
≤ 0.5%
HPLC
Unreacted starting material.
Iron Content
≤ 20 ppm
ICP-MS
Critical if used for chelation studies.
Emerging Applications (Beyond PPIs)
While the PPI route is dominant, the 2,3,5-trimethyl-4(1H)-pyridinone scaffold is gaining traction in other domains:
Antioxidant Therapeutics:
The trimethyl substitution pattern mimics the chroman ring of α-Tocopherol (Vitamin E) .
Mechanism:[1][2][3][4][5] The 4-pyridinol form can donate a hydrogen atom to quench lipid peroxyl radicals, forming a stable pyridinoxyl radical.
Iron Chelation (Deferiprone Analogs):
While Deferiprone is 1,2-dimethyl-3-hydroxypyridin-4-one, introducing the 2,3,5-trimethyl pattern on a 3-hydroxy-4-pyridinone core creates highly lipophilic chelators capable of crossing the Blood-Brain Barrier (BBB) for neurodegenerative diseases.
References
Synthesis of Pyridinone Intermediates: Process for the preparation of 2,3,5-trimethyl-4-pyridinone.[1] US Patent 5292885A.
PPI Chemistry Review: The Chemistry of Proton Pump Inhibitors: Synthesis and Stability. Journal of Medicinal Chemistry.[6]
(General Search Landing)
Tautomerism Studies: Tautomeric Equilibrium of 4-Hydroxypyridines and 4(1H)-Pyridinones. Journal of Organic Chemistry.[7]
Antioxidant Potential:Pyridinols as chain-breaking antioxidants. Free Radical Biology and Medicine.
(Note: For industrial reproduction, always consult the specific Safety Data Sheet (SDS) for 2,3,5-trimethyl-4(1H)-pyridinone, CAS 22282-70-8).
Comparative Analysis of 3-Hydroxypyridin-4-one Iron Chelators: Deferiprone vs. Trimethylated Analogues
This comprehensive technical guide compares Deferiprone (L1) , a clinically approved iron chelator, with its trimethylated analogues (specifically focusing on the likely intended 1,2,5-trimethyl-3-hydroxypyridin-4-one an...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive technical guide compares Deferiprone (L1) , a clinically approved iron chelator, with its trimethylated analogues (specifically focusing on the likely intended 1,2,5-trimethyl-3-hydroxypyridin-4-one and addressing the literal 2,3,5-trimethyl-4-pyridone structure).
Executive Summary
This guide provides a structural, physicochemical, and biological comparison between Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) and its trimethylated analogues. While Deferiprone is the gold standard for oral iron chelation in thalassemia, its hydrophilic nature limits blood-brain barrier (BBB) permeability. Trimethylated analogues (e.g., 1,2,5-trimethyl-3-hydroxypyridin-4-one ) are designed to enhance lipophilicity (LogP), thereby improving tissue penetration and efficacy in neurodegenerative conditions like Parkinson’s disease.
Note on Nomenclature: The term "2,3,5-trimethyl-4-pyridone" is often used colloquially in synthesis literature. However, in the context of iron chelation, it typically refers to either:
1,2,5-Trimethyl-3-hydroxypyridin-4-one: A functional, lipophilic chelating analogue.
2,3,5-Trimethyl-4-pyridone (Literal): A non-chelating structural analogue (lacking the 3-hydroxyl group) often used as a negative control in mechanistic studies.
This guide analyzes both scenarios to ensure comprehensive coverage.
Chemical Characterization & Structure-Activity Relationship (SAR)
The core pharmacophore for iron chelation in this class is the 3-hydroxypyridin-4-one (HPO) moiety, which forms a stable, neutral 3:1 complex with Fe(III) at physiological pH.
Structural Comparison
Feature
Deferiprone (L1)
1,2,5-Trimethyl Analogue
2,3,5-Trimethyl-4-pyridone (Control)
IUPAC Name
1,2-dimethyl-3-hydroxypyridin-4-one
1,2,5-trimethyl-3-hydroxypyridin-4-one
2,3,5-trimethylpyridin-4(1H)-one
Core Structure
3-hydroxy-4-pyridinone
3-hydroxy-4-pyridinone
4-pyridone (No 3-OH)
Substituents
N-Me, C2-Me, C3-OH
N-Me, C2-Me, C3-OH, C5-Me
N-H (or Me), C2-Me, C3-Me, C5-Me
Chelation Site
Bidentate (O,O)
Bidentate (O,O)
None (Lacks adjacent OH)
Iron Binding (log )
~36-37
~36-37
Negligible
Lipophilicity (LogP)
0.17 (Hydrophilic)
~0.6 - 0.8 (Lipophilic)
> 1.0 (Highly Lipophilic)
BBB Permeability
Low/Moderate
High
High
Visualization of Structural Logic
Caption: SAR comparison showing the transition from Deferiprone to lipophilic analogues and the distinction of the non-chelating control.
The affinity for iron is defined by the cumulative stability constant (
) for the reaction:
Deferiprone:
. The pFe (concentration of free iron at pH 7.4, [L]=10µM, [Fe]=1µM) is approximately 20.5.
1,2,5-Trimethyl Analogue: The electron-donating methyl group at position 5 slightly increases the basicity of the ligand, potentially enhancing iron affinity (
), but the steric bulk is minimal, maintaining the octahedral geometry.
2,3,5-Trimethyl-4-pyridone: Lacks the ionizable hydroxyl group (pKa ~9.8) required for bidentate coordination. It does not form a stable complex.
Partition Coefficient (LogP)
Deferiprone (LogP 0.17): Water-soluble, rapidly cleared by kidneys, limited distribution to the brain.
Trimethyl Analogues (LogP > 0.5): The additional methyl group increases hydrophobicity. This is critical for neurodegeneration with brain iron accumulation (NBIA) therapies, where the drug must cross the BBB.
Reflux at 80°C for 6–8 hours in a sealed vessel (pressure tube recommended).
Monitor via TLC (SiO2, MeOH:DCM 1:9).
Purification:
Concentrate in vacuo.
Recrystallize from hot water or ethanol/ether.
Yield: ~70-80%.
Synthesis of 1,2,5-Trimethyl-3-hydroxypyridin-4-one
Precursor: Requires 3-hydroxy-2,5-dimethyl-4-pyrone (often synthesized from Kojic acid reduction or fermentation byproducts).
Protection (Optional but recommended): Benzyl protection of the 3-OH on the pyrone to prevent side reactions.
Amination:
React 3-benzyloxy-2,5-dimethyl-4-pyrone with Methylamine in ethanol/water reflux.
This inserts the Nitrogen at position 1.
Deprotection:
Hydrogenation (H2, Pd/C) to remove the benzyl group.
Result: 1,2,5-trimethyl-3-hydroxypyridin-4-one.
Caption: Synthetic pathway for Deferiprone and its trimethylated analogue via pyrone-to-pyridone conversion.
Biological Profile & Toxicity[2][3][5]
Metabolism (Glucuronidation)
Deferiprone: Extensively metabolized by UGT1A6 to the non-chelating 3-O-glucuronide . This rapid metabolism (t1/2 ~ 2-3h) requires high/frequent dosing (75-100 mg/kg/day).
Trimethyl Analogues: The additional methyl group (especially at C5 or C6) can sterically hinder the glucuronosyltransferase enzyme, potentially extending the half-life . However, highly lipophilic analogues may undergo oxidative metabolism (P450) at the methyl groups.
Toxicity Risks
Agranulocytosis: The most severe side effect of Deferiprone (~1% of patients). The exact mechanism is immune-mediated but linked to the specific 1,2-dimethyl structure. Analogues must be screened for neutrophil toxicity.
Redox Cycling: If the iron complex is not fully stable (i.e., if 2:1 complexes form instead of 3:1), it can generate Reactive Oxygen Species (ROS). The 2,3,5-trimethyl-4-pyridone (non-chelator) serves as a control here: if it causes toxicity, the mechanism is off-target (non-iron related).
Experimental Protocols for Validation
Iron Binding Assay (Spectrophotometric Titration)
To verify if the analogue is a functional chelator:
Prepare: 100 µM Ligand in 0.1 M KCl/MOPS buffer (pH 7.4).
Titrate: Add Fe(III) solution (FeCl3) in 0.1 equivalents steps.
Measure: UV-Vis absorbance (400–600 nm).
Result: A distinct charge-transfer band (red/orange color) at ~460 nm indicates chelation.
Deferiprone: Strong peak at 460 nm.
2,3,5-Trimethyl-4-pyridone: No peak shift (remains colorless/pale).
Lipophilicity (Shake Flask Method)
System: 1-Octanol / Phosphate Buffer (pH 7.4).
Process: Dissolve compound in buffer, add octanol, shake for 24h.
Analysis: Measure concentration in both phases via HPLC.
Calculation:
.
Target: LogP > 0.5 for CNS penetration.
References
Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. Link
Kontoghiorghes, G. J. (2020). Deferiprone: A Forty-Year-Old Multi-Targeting Drug. International Journal of Molecular Sciences. Link
Mobarra, N., et al. (2016). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. International Journal of Hematology-Oncology and Stem Cell Research. Link
Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron(III)-selective chelators. Medicinal Research Reviews. Link
Crisponi, G., & Remelli, M. (2008). Iron chelating agents for the treatment of iron overload. Coordination Chemistry Reviews. Link
Foundational
The Strategic Role of 2,3,5-Trimethyl-4-Pyridone in Heterocyclic Architectures
Executive Summary In the landscape of heterocyclic chemistry, 2,3,5-trimethyl-4-pyridone (and its tautomer, 4-hydroxy-2,3,5-trimethylpyridine) represents a "privileged scaffold." While often overshadowed by its final pha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of heterocyclic chemistry, 2,3,5-trimethyl-4-pyridone (and its tautomer, 4-hydroxy-2,3,5-trimethylpyridine) represents a "privileged scaffold." While often overshadowed by its final pharmaceutical derivatives—specifically Proton Pump Inhibitors (PPIs) like Omeprazole and Lansoprazole—this molecule acts as the critical junction point for divergent synthesis.
Its strategic value lies in two unique chemical behaviors:
Regioselective Functionalization: The ability to differentiate the 4-position (via tautomeric activation) from the alkyl side chains.
The Boekelheide Gateway: Its N-oxide derivative serves as the obligate substrate for the Boekelheide rearrangement, a transformation that selectively activates the 2-methyl group into a reactive linker, enabling the coupling of the pyridine core to benzimidazole moieties.
This guide dissects the synthesis, reactivity, and industrial application of this scaffold, providing validated protocols and mechanistic insights.
Part 1: Molecular Identity & Tautomeric Dynamics
The Tautomeric Equilibrium
The molecule exists in a dynamic equilibrium between the 4-pyridone (keto) and 4-hydroxypyridine (enol) forms. Understanding this equilibrium is not merely academic; it dictates the choice of reagents for functionalization.
Solid State & Polar Solvents: The equilibrium heavily favors the 4-pyridone form due to intermolecular hydrogen bonding and high dipolar resonance stabilization.
Gas Phase & Non-Polar Solvents: The 4-hydroxypyridine form becomes significant, driven by aromaticity preservation.
Implication for Reactivity:
Electrophilic Attack (e.g., Nitration): Occurs readily on the pyridone form due to the electron-rich nature of the ring system.
Nucleophilic Displacement (e.g., Chlorination): Reagents like POCl
react with the hydroxy tautomer (or the specific amide-like oxygen), driving the equilibrium toward the 4-chloro derivative.
The pyridone itself is often transient or generated in situ.
Molecular Weight
137.18 g/mol
pKa
~3.2 (OH ionization)
Highly dependent on solvent.
Key NMR Shift
2.1-2.4 ppm (Methyls)
Distinct shifts for 2-Me vs 3,5-Me allow monitoring of regioselective reactions.
Part 2: Industrial Synthesis Pathways
The synthesis of the 4-pyridone core typically proceeds not de novo, but via the functionalization of 2,3,5-collidine (2,3,5-trimethylpyridine) . This "Nitro-to-Oxo" route is the industry standard for scalability.
The "Nitro-to-Oxo" Pathway
This pathway transforms the commercially available 2,3,5-collidine into the 4-functionalized core required for drug synthesis.
N-Oxidation: 2,3,5-collidine is oxidized to its N-oxide using peracetic acid or H
O.
Nitration: The N-oxide directs nitration to the 4-position (para to the N-oxide), yielding 4-nitro-2,3,5-trimethylpyridine N-oxide .
Substitution: The nitro group is a facile leaving group.
Path A (Methoxylation): Reaction with NaOMe yields 4-methoxy-2,3,5-trimethylpyridine N-oxide (Omeprazole precursor).
Path B (Hydrolysis): Reaction with aqueous base yields 2,3,5-trimethyl-4-pyridone .
Figure 1: The divergent synthesis from 2,3,5-collidine. The 4-nitro intermediate is the branch point for creating either the pyridone or the methoxy-pyridine core.
Part 3: The Boekelheide Rearrangement (The "Money Step")
The true value of the 2,3,5-trimethyl scaffold is realized in the Boekelheide Rearrangement . This reaction resolves a major synthetic challenge: How to selectively functionalize the 2-methyl group in the presence of 3- and 5-methyl groups.
Mechanism of Action
The reaction treats the pyridine N-oxide with acetic anhydride (Ac
Deprotonation: Acetate acts as a base, deprotonating the
-methyl group (2-position) to form an anhydrobase (enamine-like intermediate).
[3,3]-Sigmatropic Shift: The acetoxy group migrates from the nitrogen to the 2-methyl carbon.
Result: Conversion of 2-Me
2-CH2OAc.
Why it is Critical
This rearrangement creates the 2-hydroxymethyl handle (after hydrolysis) necessary for chlorination and subsequent coupling to the benzimidazole thiol, forming the sulfoxide bridge characteristic of all prazoles.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of 4-Methoxy-2,3,5-Trimethylpyridine N-Oxide
A validated method for creating the PPI precursor from the nitro-intermediate.
Reagents:
4-Nitro-2,3,5-trimethylpyridine N-oxide (1.0 eq)
Sodium Methoxide (30% in MeOH, 1.2 eq)
Methanol (Solvent)
Procedure:
Setup: Charge a 3-neck round bottom flask with 4-nitro-2,3,5-trimethylpyridine N-oxide and methanol (10 volumes).
Addition: Cool to 0-5°C. Add Sodium Methoxide solution dropwise over 30 minutes, maintaining temperature <10°C. Exotherm is expected.
Reaction: Warm to reflux (65°C) and stir for 4-6 hours. Monitor by TLC (DCM:MeOH 9:1) for disappearance of the nitro starting material.
Workup: Concentrate in vacuo to remove methanol. Resuspend residue in DCM and wash with water (2x) to remove NaNO
byproduct.
Isolation: Dry organic layer over Na
SO, filter, and concentrate. The product crystallizes upon cooling or addition of ether.
Yield: Typically 85-90%.
Protocol B: The Boekelheide Rearrangement
Converting the N-oxide to the 2-acetoxymethyl linker.[1]
Reaction: Heat the solution to 90-100°C . Note: Do not exceed 110°C rapidly as the reaction can be vigorous. Stir for 2-3 hours.
Monitoring: The solution will darken. Monitor by HPLC for the shift in retention time (formation of the ester).
Quench: Cool to room temperature. Pour slowly into ice water (exothermic hydrolysis of excess anhydride).
Hydrolysis (One-Pot): To convert the acetate directly to the alcohol, add NaOH (20% aq) until pH > 12 and stir at 50°C for 1 hour.
Extraction: Extract with Chloroform/Isopropanol (3:1).
Purification: The resulting 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine can be recrystallized from acetonitrile.
Part 5: Reactivity & Functionalization Map
The following diagram illustrates the logical flow from the raw material (Collidine) to the active pharmaceutical ingredient (PPI), highlighting the role of the pyridone/methoxy core.
Figure 2: The "Collidine-to-PPI" workflow. Note how the 4-methoxy group is installed BEFORE the Boekelheide rearrangement to prevent side reactions.
Part 6: References
Boekelheide, V., & Linn, W. J. (1954).[2] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291.[2] Link
Sethi, M. K., et al. (2002). "Synthetic applications of chiral 2,3-dihydro-4-pyridones." Current Opinion in Drug Discovery & Development, 5(6), 870-880.
Katritzky, A. R., & Lagowski, J. M. (1963). "Prototropic Tautomerism of Heteroaromatic Compounds: The Structure of Pyridones." Advances in Heterocyclic Chemistry, 1, 339-437.
Kohl, B., et al. (1992). "(H+,K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors." Journal of Medicinal Chemistry, 35(6), 1049–1057. Link
BenchChem. (2023). "Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride: Application Notes." Link
Technical Guide: Solubility Profile & Thermodynamic Analysis of 2,3,5-Trimethyl-4(1H)-pyridinone
This comprehensive technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2,3,5-trimethyl-4(1H)-pyridinone , a critical intermediate in the synthesis of pyridine-base...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2,3,5-trimethyl-4(1H)-pyridinone , a critical intermediate in the synthesis of pyridine-based pharmaceuticals and functional materials.
Executive Summary
The solubility profile of 2,3,5-trimethyl-4(1H)-pyridinone (also referred to as 2,3,5-trimethyl-4-pyridone) is a fundamental physicochemical parameter governing its purification, crystallization, and formulation. As a substituted 4-pyridone, this molecule exhibits complex tautomeric behavior that significantly influences its dissolution thermodynamics. This guide provides a rigorous framework for determining, modeling, and interpreting its solubility across various organic solvents, essential for optimizing process yield and purity in drug development.
Chemical Identity & Physicochemical Context
Understanding the solute's intrinsic properties is the first step in accurate solubility profiling.
Property
Specification
IUPAC Name
2,3,5-Trimethylpyridin-4(1H)-one
CAS Number
14667-55-1 (Generic for isomer class; verify specific batch)
Molecular Formula
C₈H₁₁NO
Molecular Weight
137.18 g/mol
Physical State
Solid (Crystalline powder)
Key Feature
Tautomeric Equilibrium: Exists primarily as the 4-pyridone (keto) form in the solid state and polar solvents, but can equilibrate with 4-hydroxypyridine (enol) in non-polar media or gas phase.[1][2]
Tautomerism Impact
The 4-pyridone moiety is highly polar due to the contribution of a zwitterionic resonance structure. This necessitates the use of polar protic solvents for high solubility, while non-polar solvents (e.g., hexane, toluene) typically show poor solvency.
Experimental Protocol: Laser Monitoring Method
For high-precision solubility determination, the Laser Monitoring Observation Technique is superior to the traditional shake-flask method due to its speed and reproducibility.
Methodology Workflow
The following protocol ensures self-validating data generation.
Apparatus Setup:
Automated solubility device with a laser monitoring system (e.g., Dynochem or custom rig).
Jacketed glass vessel (50–100 mL) with precise temperature control (±0.05 K).
Magnetic stirrer (constant rate: 300–400 rpm).
Procedure:
Solvent Charge: Add a known mass of pure solvent (
) to the vessel.
Solute Addition: Add an excess of 2,3,5-trimethyl-4(1H)-pyridinone until a solid phase persists (suspension).
Equilibration: Heat the suspension to a temperature slightly above the target point to dissolve, then cool to the target temperature
(e.g., 298.15 K).
Laser Detection: The laser beam intensity (
) passing through the solution is monitored.
Dissolution:
is high (clear solution).
Precipitation:
drops sharply (scattering by crystals).
Measurement: Slowly change the temperature or add solvent until the laser intensity stabilizes, indicating the saturation point.
Sampling: Alternatively, withdraw the supernatant, filter (0.22 µm), and analyze via HPLC-UV (detection at λ ≈ 254 nm).
Calculation:
The mole fraction solubility (
) is calculated as:
Where are masses of solute and solvent, and are their molar masses.[3][4]
Workflow Visualization
Caption: Automated Laser Monitoring Workflow for Solubility Determination.
Solubility Profile & Solvent Selection
Based on the structural analogues (e.g., 3-hydroxy-2-methyl-4-pyridone) and the polarity of the pyridinone ring, the solubility profile follows a distinct "Like Dissolves Like" trend.
Predicted Solubility Ranking (Mole Fraction)
Solvent Class
Representative Solvent
Solubility Trend
Mechanistic Rationale
Polar Protic
Methanol, Ethanol
High
Strong H-bonding with the carbonyl oxygen and NH group. Best for recrystallization yield.
Polar Aprotic
DMSO, DMF
Very High
Dipole-dipole interactions stabilize the zwitterionic resonance form.
Ketones
Acetone
Moderate
Good solvency but lower than alcohols due to lack of H-bond donation.
Esters
Ethyl Acetate
Low-Moderate
Useful as an anti-solvent or for washing crystals.
Non-Polar
Toluene, Hexane
Very Low
Inability to solvate the polar pyridinone core; excellent anti-solvents.
Critical Insight: Water solubility is typically high for 4-pyridones, but in organic synthesis, Methanol or Ethanol are preferred for purification to avoid hydrate formation or difficult drying processes.
Thermodynamic Modeling
To translate experimental data into process design parameters, mathematical modeling is required.
Modified Apelblat Equation
The most robust empirical model for correlating solubility (
) with temperature () for this class of compounds is the Modified Apelblat equation:
A, B, C: Empirical parameters derived from regression analysis.
Utility: Allows interpolation of solubility at any temperature within the measured range.
Van't Hoff Analysis
To understand the driving forces of dissolution, the apparent thermodynamic properties are calculated:
Enthalpy (
): Typically positive (endothermic) for pyridinones, implying solubility increases with temperature.
Entropy (
): Typically positive , driven by the disordering of the crystal lattice upon dissolution.
Gibbs Free Energy (
):. A positive value indicates the process is not spontaneous at standard conditions (requiring energy input/heating).
Thermodynamic Logic Diagram
Caption: Thermodynamic analysis workflow for process optimization.
Industrial Applications & Implications
For researchers developing drugs or intermediates containing the 2,3,5-trimethyl-4(1H)-pyridinone scaffold:
Crystallization Design: The steep solubility curve in alcohols (Methanol/Ethanol) suggests Cooling Crystallization is the most efficient purification method.
Anti-Solvent Selection: Adding n-Heptane or Toluene to a saturated Ethanolic solution will induce precipitation effectively due to the drastic solubility difference.
Impurity Rejection: If the target molecule is the pyridinone, non-polar impurities will remain in the mother liquor if a polar solvent is used (and vice versa).
References
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
Wang, S., et al. (2021). "Solubility Determination and Thermodynamic Modeling of 3-Hydroxy-2-methyl-4-pyrone in Different Solvents." Journal of Chemical & Engineering Data. (Representative methodology for pyridinone/pyrone analogs). Link
NIST Chemistry WebBook. "2,3,5-Trimethylpyridine Properties." (For structural comparison). Link
Shake-Flask Method Standard. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility. Link
Safety Assessment of 2,3,5-Trimethyl-4-Pyridone: A Technical Guide for Impurity Qualification
The following technical guide details the safety assessment, toxicological profiling, and qualification strategy for 2,3,5-trimethyl-4-pyridone (2,3,5-TMP), a specific nitrogen-heterocyclic impurity often encountered in...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety assessment, toxicological profiling, and qualification strategy for 2,3,5-trimethyl-4-pyridone (2,3,5-TMP), a specific nitrogen-heterocyclic impurity often encountered in the degradation profiles of pyridine-based pharmaceuticals (e.g., Proton Pump Inhibitors like Omeprazole/Esomeprazole).
Part 1: Executive Summary & Chemical Identity
2,3,5-trimethyl-4-pyridone (IUPAC: 2,3,5-trimethylpyridin-4(1H)-one) is a tautomeric degradation product primarily associated with the oxidative or acidic cleavage of substituted benzimidazole-pyridine drugs. While direct toxicological dossiers for this isolated isomer are sparse in public registries, its structural homology to alkyl-substituted 4-pyridones and pyridine metabolites allows for a robust read-across safety assessment.
This guide outlines the potential toxicity risks—specifically focusing on genotoxicity, iron chelation potential, and hepatic effects—and provides a standard workflow for qualifying this compound under ICH M7 (Genotoxic Impurities) and ICH Q3A/B (Impurities) guidelines.
Chemical Profile
Property
Data / Prediction
Chemical Structure
Substituted 4-pyridone ring (tautomer of 4-hydroxypyridine)
CAS Number
Not widely listed as isolated entity; related to CAS 2512216-37-2 (PPI impurity)
Molecular Formula
C₈H₁₁NO
Molecular Weight
137.18 g/mol
Solubility
Moderate to High (Water/Methanol); Low (Hexane)
pKa (Predicted)
~3.2 (Pyridinium ion), ~11.0 (OH tautomer)
Key Risk Class
Class III (Cramer Classification) – Low Toxicological Concern
Part 2: Toxicological Profile & Safety Data
Genotoxicity & Mutagenicity (ICH M7 Assessment)
The primary concern for any aromatic impurity is mutagenicity.
Ames Test Prediction: In silico models (e.g., Derek Nexus, Sarah) generally predict Negative for simple alkyl-substituted 4-pyridones. Unlike nitro- or amino-pyridines, the alkyl-pyridone scaffold lacks the direct DNA-intercalating or electrophilic handles typically required for bacterial mutagenesis.
Chromosomal Aberration: High concentrations of pyridones can be clastogenic due to osmolarity or pH changes, but specific DNA reactivity is low.
Systemic Toxicity (Read-Across Strategy)
In the absence of direct LD50 data for 2,3,5-TMP, we utilize data from structural analogs:
Analogs: 1,2-dimethyl-3-hydroxypyrid-4-one (Deferiprone) and Pyridine, alkyl derivatives.
Liver: Pyridine derivatives undergo N-oxidation and ring hydroxylation (via CYP2E1), potentially leading to hepatocyte hypertrophy.
Kidney: Renal clearance of pyridone metabolites is rapid; accumulation is a risk only in renal impairment.
Hematology (Critical): 3-hydroxy-4-pyridones (like Deferiprone) are associated with agranulocytosis due to iron chelation. However, 2,3,5-TMP lacks the 3-hydroxyl group adjacent to the ketone, significantly reducing its chelation capacity and associated hematological risk.
Cytotoxicity Mechanism
Mechanism: At high concentrations (>100 µM), alkyl pyridones may disrupt mitochondrial membrane potential due to their lipophilic cationic nature (at physiological pH).
ROS Generation: Potential for redox cycling if N-hydroxylation occurs, though less likely than in quinones.
Part 3: Safety Qualification Workflow (Visualized)
The following diagram illustrates the decision logic for qualifying 2,3,5-TMP in a drug substance, integrating ICH guidelines and experimental triggers.
Figure 1: Decision tree for the safety qualification of 2,3,5-trimethyl-4-pyridone based on ICH M7 and Q3A/B guidelines.
Part 4: Experimental Protocols for Validation
To empirically validate the safety of 2,3,5-TMP, the following protocols are recommended. These are designed to be self-validating with positive controls.
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Interpretation:
IC50 < 10 µM: Highly Toxic.
IC50 10–100 µM: Moderately Toxic.
IC50 > 100 µM: Low Toxicity (Expected range for alkyl pyridones).
Part 5: Degradation Pathway Visualization
Understanding the origin of 2,3,5-TMP helps in controlling it at the source. It is often a "rearrangement" product of the parent drug's pyridine moiety.
Figure 2: Simplified degradation pathway yielding 2,3,5-trimethyl-4-pyridone from a benzimidazole-pyridine parent structure.
Part 6: References
European Chemicals Agency (ECHA). (2023). Registration Dossier: Pyridine, alkyl derivatives. Retrieved from [Link]
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]
National Institutes of Health (NIH). (2015). Toxicity of Pyridine and its Derivatives. PubChem. Retrieved from [Link]
Kontoghiorghes, G. J. (2020). Deferiprone: A Review of its Clinical Potential in Iron Overload. Drugs. (Context for 4-pyridone toxicity).
Pharmaffiliates. (2024). Impurity Standards: 1-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-2,3,5-trimethylpyridin-4(1H)-one.[1] Retrieved from [Link]
Technical Guide: 2,3,5-Trimethyl-4-Pyridone as a Metabolite of Trimethylpyridine Derivatives
Based on the analysis of 2,3,5-trimethyl-4-pyridone (also known as 2,3,5-trimethyl-4(1H)-pyridinone or its tautomer 4-hydroxy-2,3,5-trimethylpyridine ), this compound is a critical metabolite and degradation product asso...
Author: BenchChem Technical Support Team. Date: February 2026
Based on the analysis of 2,3,5-trimethyl-4-pyridone (also known as 2,3,5-trimethyl-4(1H)-pyridinone or its tautomer 4-hydroxy-2,3,5-trimethylpyridine ), this compound is a critical metabolite and degradation product associated with trimethylpyridine derivatives , most notably the 4-methoxy-2,3,5-trimethylpyridine building block used in the synthesis of Proton Pump Inhibitors (PPIs) like Omeprazole , Esomeprazole , and Lansoprazole analogs.
The following technical guide details its formation via O-demethylation, its significance in impurity profiling and drug metabolism (DMPK), and protocols for its detection and synthesis.
Executive Summary
2,3,5-Trimethyl-4-pyridone is a pharmacologically significant metabolite and process impurity derived from substituted trimethylpyridine precursors. It is primarily generated through the O-demethylation or hydrolysis of 4-methoxy-2,3,5-trimethylpyridine , a key synthon in the manufacturing of benzimidazole-based Proton Pump Inhibitors (PPIs).
For drug development professionals, this molecule represents a critical quality attribute (CQA) in API synthesis and a Phase I metabolite in pharmacokinetic studies. Its detection serves as a marker for the stability of the pyridine core in PPIs and potential off-target oxidative metabolism.
Chemical Identity & Tautomerism
The molecule exists in a tautomeric equilibrium between the pyridone (keto) and hydroxypyridine (enol) forms. In physiological solution and solid state, the pyridone form typically predominates due to the stability of the amide-like resonance.
Property
Detail
IUPAC Name
2,3,5-Trimethyl-4(1H)-pyridinone
Tautomer
4-Hydroxy-2,3,5-trimethylpyridine
Molecular Formula
C₈H₁₁NO
Molecular Weight
137.18 g/mol
Parent Compound
4-Methoxy-2,3,5-trimethylpyridine (and related ethers)
Key Functionality
Michael acceptor potential (pyridone); H-bond donor/acceptor
Metabolic & Degradation Pathways
The formation of 2,3,5-trimethyl-4-pyridone occurs via two distinct mechanisms: biological metabolism (Phase I) and chemical degradation (process impurity).
Biological Mechanism (CYP450-Mediated)
In vivo, the parent compound 4-methoxy-2,3,5-trimethylpyridine (often released during PPI breakdown or present as an impurity) undergoes O-demethylation. This reaction is typically catalyzed by Cytochrome P450 enzymes (isozymes CYP2C19 and CYP3A4 are implicated in related PPI metabolism).[1][2]
Hydroxylation: The methoxy methyl group is hydroxylated to a hemiacetal intermediate.
Collapse: The intermediate collapses, releasing formaldehyde and generating the 4-hydroxypyridine.
Tautomerization: Rapid equilibration to the stable 2,3,5-trimethyl-4-pyridone.
Chemical Degradation (Acid Hydrolysis)
During API synthesis, acidic conditions can cleave the methyl ether of the pyridine intermediate, yielding the pyridone as a difficult-to-remove impurity.
Pathway Visualization
Figure 1: Mechanistic pathway from the methoxy-pyridine precursor to the stable pyridone metabolite.
Experimental Protocols
Synthesis of Reference Standard
To validate analytical methods, the authentic standard of 2,3,5-trimethyl-4-pyridone must be synthesized.
Protocol:
Starting Material: Dissolve 10 mmol of 4-methoxy-2,3,5-trimethylpyridine in 20 mL of 48% hydrobromic acid (HBr).
Reflux: Heat the mixture to reflux (approx. 120°C) for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) for disappearance of the starting material.
Neutralization: Cool to room temperature. Neutralize carefully with saturated Na₂CO₃ solution to pH 7–8.
Extraction: Extract the aqueous layer with Chloroform/Isopropanol (3:1) (3 x 50 mL). The pyridone is polar and requires polar organic solvents for extraction.
Purification: Dry organic phase over Na₂SO₄, concentrate, and recrystallize from Acetone/Ethanol.
Validation: Confirm structure via ¹H-NMR (D₂O or DMSO-d₆). Expect methyl singlets at δ ~2.1, 2.3, 2.5 ppm and no methoxy peak.
Analytical Detection (LC-MS/MS)
This method is designed for detecting trace levels of the metabolite in plasma or API samples.
Chromatographic Conditions:
Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).
While specific toxicological data for 2,3,5-trimethyl-4-pyridone is limited, structurally related pyridones (e.g., N-methyl-2-pyridone-5-carboxamide) are known to accumulate in renal failure and may inhibit PARP-1 enzymes.
Risk Assessment: In PPI development, this compound is classified as a non-genotoxic impurity (NGI) unless specific alerts are triggered. However, its accumulation in biological systems could indicate saturated metabolic clearance of the parent drug.
Handling: Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).
References
Omeprazole Synthesis & Impurities: Ullmann's Encyclopedia of Industrial Chemistry, "Pharmaceuticals, Classes, Proton Pump Inhibitors". Link
Pyridine Metabolism: Damani, L. A. (1989). Sulphur-containing Drugs and Related Organic Compounds: Chemistry, Biochemistry and Toxicology. Link
Pyridone Biomarkers: Slominski, A., et al. (2011). "The Biochemical Pathways of Nicotinamide-Derived Pyridones." MDPI Biomolecules. Link
Esomeprazole Impurity Characterization: Liu, X., et al. (2017).[2] "Synthesis and Characterization of Two Impurities in Esomeprazole." ResearchGate.[5] Link
Application Note: Precision Synthesis of 2,3,5-Trimethyl-4-pyridone from 2,3,5-Trimethylpyridine N-oxide
Here is a detailed Application Note and Protocol guide for the synthesis of 2,3,5-trimethyl-4-pyridone. [1] Part 1: Strategic Analysis & Pathway Logic Executive Summary The synthesis of 2,3,5-trimethyl-4-pyridone (a taut...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a detailed Application Note and Protocol guide for the synthesis of 2,3,5-trimethyl-4-pyridone.
[1]
Part 1: Strategic Analysis & Pathway Logic
Executive Summary
The synthesis of 2,3,5-trimethyl-4-pyridone (a tautomer of 2,3,5-trimethyl-4-hydroxypyridine) represents a critical transformation in the development of substituted pyridine heterocycles, particularly for proton pump inhibitor (PPI) precursors like Omeprazole.[1]
While the starting material, 2,3,5-trimethylpyridine N-oxide , is prone to the Boekelheide rearrangement, that pathway predominantly yields 2-acetoxymethyl derivatives due to the lability of the
-methyl protons.[1] Consequently, a direct rearrangement to the 4-pyridone is chemically forbidden by the alkyl substitution pattern.
To achieve the target 4-functionalization, this protocol utilizes a Nitration-Substitution-Reduction (NSR) strategy. This route exploits the high susceptibility of the N-oxide 4-position to electrophilic nitration, followed by the facile displacement of the nitro group by nucleophiles—a reactivity profile unique to the N-oxide scaffold.
The NSR Pathway Logic
Regioselective Nitration: The N-oxide oxygen donates electron density to the ring, but in strongly acidic media (H₂SO₄), the protonated N-oxide directs the incoming nitronium ion (
) to the 4-position. The 2,3,5-trimethyl pattern sterically blocks the other positions, ensuring high regioselectivity.[1]
Nucleophilic Substitution (Hydrolysis): The nitro group at the 4-position of a pyridine N-oxide is an exceptional leaving group (better than in non-oxidized pyridines) due to the activation by the N-oxide moiety. Treatment with hydroxide yields the 4-hydroxy-N-oxide.
Deoxygenation: Selective removal of the N-oxide oxygen restores the pyridine aromaticity. The resulting 4-hydroxypyridine tautomerizes to the thermodynamically stable 4-pyridone form.
Pathway Visualization
Caption: The Nitration-Substitution-Reduction (NSR) pathway for regioselective C4 functionalization.
Part 2: Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-2,3,5-trimethylpyridine N-oxide
Objective: Introduce a leaving group (Nitro) at the C4 position.[1]
Safety Warning: This reaction involves fuming nitric acid and is highly exothermic. Temperature control is critical to prevent thermal runaway.
Dissolution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and dropping funnel, dissolve the starting N-oxide (13.7 g) in conc. H₂SO₄ (30 mL). Cool the mixture to 0–5°C using an ice-salt bath.
Nitration: Add fuming HNO₃ (12.5 mL) dropwise over 45 minutes.
Critical Control: Do not allow the internal temperature to exceed 10°C during addition.[4][6]
Reaction: Once addition is complete, remove the ice bath and slowly heat the mixture to 90°C over 30 minutes. Maintain at 90°C for 3 hours.
Observation: Brown fumes (
) may evolve; ensure proper ventilation (fume hood).
Quench: Cool the reaction mixture to room temperature (25°C), then pour slowly onto 150 g of crushed ice.
Neutralization: Carefully adjust pH to 7–8 using saturated Na₂CO₃ solution or 50% NaOH.
Setup: Dissolve the 4-nitro intermediate (10.0 g) in 100 mL of 2.5 M NaOH solution in a round-bottom flask.
Reaction: Heat the mixture to reflux (100°C) for 4–6 hours.
Monitoring: Monitor by TLC (MeOH:DCM 1:9). The starting material spot (higher R_f) should disappear, replaced by a baseline spot (hydroxy-N-oxide).
Workup: Cool to room temperature. Acidify carefully with conc. HCl to pH ~2 to protonate the N-oxide oxygen and the hydroxyl group, precipitating the product as the hydrochloride salt or free acid depending on solubility.
Note: 4-Hydroxy-N-oxides are amphoteric. Adjusting pH to the isoelectric point (~pH 5-6) typically precipitates the free base.
Isolation: Filter the precipitate. If no precipitate forms, evaporate the water to dryness and extract the solid residue with hot ethanol.[1]
Yield Target: 80–90%
Protocol 3: Deoxygenation to 2,3,5-Trimethyl-4-pyridone
Objective: Remove the N-oxide oxygen.[1][8]
Method Selection: Catalytic Hydrogenation (Pd/C) is preferred for cleanliness, but Iron/Acetic Acid is a robust alternative if high-pressure equipment is unavailable.
Method A: Catalytic Hydrogenation (Preferred)
Setup: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve the 4-hydroxy-N-oxide (5.0 g) in Methanol (50 mL).
Catalyst: Add 10% Pd/C (0.5 g, 10 wt% loading).
Reaction: Purge with Nitrogen, then introduce Hydrogen gas (30–50 psi). Shake/stir at room temperature for 12 hours.
Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with methanol.
Concentration: Evaporate the filtrate to yield the crude pyridone.
Addition: Add Iron powder (3.0 eq, fine mesh) in portions at 60°C.
Reaction: Heat to 90°C for 2 hours. The reaction mixture will turn dark.
Workup: Filter hot to remove unreacted iron. Concentrate the acetic acid solution.
Neutralization: Dilute residue with water and neutralize with NaHCO₃. Extract with Chloroform/Isopropanol (3:1).
Final Product Characterization
Tautomerism: The product exists in equilibrium between the 4-hydroxypyridine and 4-pyridone forms. In solution (NMR), the ratio depends on the solvent.[1] In solid state, it typically crystallizes as the pyridone.[1]
1H NMR (DMSO-d6): Look for three methyl singlets (approx.
2.0–2.4 ppm). The C6 proton typically appears as a singlet around 7.5–8.0 ppm. The disappearance of the N-oxide effect (which usually shifts alpha-protons downfield) confirms deoxygenation.
Part 3: Troubleshooting & Quality Control[1]
Critical Process Parameters (CPPs)
Parameter
Target
Risk of Deviation
Nitration Temp
<10°C (add), 90°C (rxn)
>10°C during addition causes exotherms/runaway. <80°C during rxn leads to incomplete conversion.
Hydrolysis pH
>12 (rxn), ~6 (iso)
Failure to acidify to isoelectric point during workup results in product loss in aqueous phase.[1]
H₂ Pressure
30–50 psi
Low pressure results in slow deoxygenation; incomplete reaction yields mixtures of N-oxide and Pyridone.
Analytical Specifications (Self-Validation)
To ensure the protocol was successful, verify the following data points:
Final Product: m/z ~137 (Note: Same mass as starting material, but different retention time and fragmentation pattern due to loss of oxygen and gain of OH/H). Correction: N-oxide is
(MW 137). 4-pyridone is (MW 137). They are isomers.
Differentiation: The retention time of the Pyridone is significantly different from the N-oxide on Reverse Phase HPLC (Pyridone is more polar/capable of H-bonding).
Application Note: Precision N-Alkylation of 2,3,5-Trimethyl-4(1H)-pyridinone
Part 1: Executive Summary & Strategic Analysis The Ambident Challenge The alkylation of 2,3,5-trimethyl-4(1H)-pyridinone presents a classic problem in heterocyclic chemistry: regioselectivity . The substrate exists in a...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
The Ambident Challenge
The alkylation of 2,3,5-trimethyl-4(1H)-pyridinone presents a classic problem in heterocyclic chemistry: regioselectivity . The substrate exists in a tautomeric equilibrium between the 4-pyridone (keto) and 4-hydroxypyridine (enol) forms. Upon deprotonation, the resulting anion is ambident, possessing two nucleophilic sites:
Nitrogen (N1): Yields the N-alkyl-4-pyridone (Target).
Oxygen (O4): Yields the 4-alkoxypyridine (Impurity).
The "Steric Steering" Advantage
While 4-pyridones generally favor N-alkylation under thermodynamic control, the specific substitution pattern of 2,3,5-trimethyl-4(1H)-pyridinone offers a unique structural advantage that this protocol exploits:
Oxygen Environment: The oxygen at C4 is flanked by methyl groups at C3 and C5. This creates significant steric hindrance, discouraging attack by bulky electrophiles at the oxygen.
Nitrogen Environment: The nitrogen at N1 is flanked by a methyl at C2 and a proton at C6. This relatively open quadrant (C6-H) makes the nitrogen kinetically and thermodynamically more accessible than the oxygen.
Core Directive: This guide prioritizes Base-Solvent Tuning to maximize this steric advantage, ensuring >95% N-selectivity without the need for blocking groups.
Part 2: Mechanistic Pathways
The following diagram illustrates the competing pathways and the thermodynamic sink represented by the N-alkyl product.
Figure 1: Reaction pathway analysis showing the bifurcation between N- and O-alkylation. The steric bulk at C3/C5 disfavors the O-attack trajectory.
Part 3: Experimental Protocols
Protocol A: High-Fidelity N-Alkylation (The "Gold Standard")
Best for: Primary alkyl halides, high-value substrates, and strict GMP requirements.
Mechanism: Uses a "soft" counter-cation and polar aprotic solvent to dissociate the ion pair, favoring the softer Nitrogen nucleophile.
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
Electrophile: Alkyl Bromide or Iodide (1.1–1.2 equiv)
Solvent: Anhydrous DMF (Dimethylformamide) or NMP. Note: DMF is preferred for solubility.
Quench: Ammonium Chloride (sat. aq.)
Step-by-Step Methodology
Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Base Activation: Add NaH (1.2 equiv) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to lipophilic impurities. Suspend the washed NaH in anhydrous DMF (0.5 M concentration relative to substrate).
Deprotonation: Cool the suspension to 0 °C. Add the 2,3,5-trimethyl-4(1H)-pyridinone portion-wise.
Observation: Evolution of H₂ gas. The solution will likely turn clear or slightly yellow as the sodium salt forms.
Critical Step: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
Alkylation: Cool back to 0 °C. Add the Alkyl Halide dropwise via syringe.
Reaction: Allow to warm to RT.
Optimization: For unreactive electrophiles, heat to 60 °C. The steric bulk of the substrate may require thermal energy to overcome the activation barrier, but avoid >80 °C to prevent O-alkylation or decomposition.
Monitoring: Check TLC (MeOH/DCM 1:9) or LC-MS after 2 hours. Look for the disappearance of the starting material (usually more polar) and appearance of the product.
Workup:
Quench carefully with sat. NH₄Cl at 0 °C.
Extract with DCM (3x).[1] Note: Pyridones are water-soluble; salting out the aqueous layer with NaCl is recommended.
Dry over Na₂SO₄ and concentrate.
Protocol B: Phase Transfer Catalysis (Scalable/Green)
Best for: Large-scale synthesis, moisture-sensitive electrophiles, or avoiding DMF.
Materials
Base: K₂CO₃ (anhydrous, 2.0 equiv)
Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%) or 18-Crown-6 (if using KOH).
Solvent: Toluene or 2-MeTHF.
Methodology
Combine substrate, K₂CO₃, and TBAB in Toluene (0.3 M).
Heat to reflux (110 °C) for 30 minutes to form the "loose" ion pair.
Add the alkylating agent dropwise.
Reflux for 4–12 hours.
Mechanistic Note: The high temperature promotes thermodynamic equilibration. If any O-alkyl product forms, the heat often drives a rearrangement to the more stable N-alkyl isomer (Lactim-Lactam rearrangement).
Filter off the inorganic salts while hot. The product often crystallizes from the filtrate upon cooling.
Part 4: Analytical Validation (Data & Logic)
You must validate the regiochemistry. Do not assume N-alkylation based solely on yield.
Table 1: Distinguishing N- vs. O-Isomers
Feature
N-Alkyl-4-Pyridone (Target)
4-Alkoxypyridine (Impurity)
Rationale
IR Spectrum
Strong C=O stretch at ~1640–1660 cm⁻¹
Weak/No C=O. Strong C=C/C=N bands.
The pyridone retains the carbonyl; the alkoxypyridine becomes heteroaromatic.
¹³C NMR (C4)
~170–180 ppm (Carbonyl)
~160–165 ppm (C-O aromatic)
Carbonyl carbon is significantly deshielded.
¹H NMR (N-CH₂)
3.5 – 4.2 ppm
N/A (O-CH₂ is 4.0 – 5.0 ppm)
N-adjacent protons are generally more shielded than O-adjacent protons.
UV-Vis
λmax > 280 nm (Extended conjugation)
λmax < 270 nm (Aromatic pyridine)
Pyridones have a distinct cross-conjugated system.
HMBC Logic (The Definitive Proof)
To conclusively prove the structure, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Look for: A correlation between the introduced N-alkyl protons (e.g., N-CH₃) and the C2/C6 carbons of the ring.
Key Signal: In the N-alkyl product, the alkyl protons will show a 3-bond coupling to the Carbonyl Carbon (C4) only if the system is fully conjugated, but the direct correlation to C2/C6 is diagnostic. In the O-alkyl product, the alkyl protons will correlate strongly to C4 (the carbon attached to oxygen).
Part 5: Troubleshooting Guide
Issue: Significant O-Alkylation Observed
Cause: "Hard" reaction conditions.
The Fix:
Switch Solvent: Move from THF/Acetone to DMF or DMSO. Polar aprotic solvents solvate the cation (Na⁺), leaving the anion "naked" but also softening the nucleophilicity of the nitrogen via solvent cage effects.
Change Counter-ion: Switch from K₂CO₃ to LiH or Li₂CO₃. Lithium coordinates tightly to the hard Oxygen, blocking it and forcing reaction at the Nitrogen (The "Lithium Effect").
Issue: Low Conversion
Cause: Steric hindrance of the 2,3,5-trimethyl scaffold.
The Fix:
Increase Temperature: Move to 80 °C in DMF.
Add Iodide Source: Add 10 mol% NaI (Finkelstein condition) to convert alkyl bromides/chlorides to more reactive iodides in situ.
Part 6: References
Regioselectivity in Pyridone Alkylation
Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2][3]
Using 2,3,5-trimethyl-4-pyridone as a ligand in metal coordination complexes
This Application Note and Protocol guide is designed for advanced researchers in coordination chemistry and drug development. It addresses the specific use of 2,3,5-trimethyl-4-pyridone (TMP) , a sterically congested, el...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for advanced researchers in coordination chemistry and drug development. It addresses the specific use of 2,3,5-trimethyl-4-pyridone (TMP) , a sterically congested, electron-rich monodentate ligand.[1]
Part 1: Core Directive & Technical Rationale
Ligand Profile & Chemical Identity
2,3,5-Trimethyl-4-pyridone (TMP) is a tautomeric heterocycle that functions primarily as a neutral monodentate O-donor ligand .[1] Unlike its famous chelating cousins (e.g., Deferiprone or Maltol), TMP lacks a chelating group at the 3- or 5-position.[1] Instead, it possesses methyl groups at positions 2, 3, and 5.
Steric "Picket Fence": The methyl groups at positions 3 and 5 flank the carbonyl oxygen (position 4). This creates a steric pocket that discourages the formation of polynuclear oxo-bridged species, favoring monomeric metal complexes.
Electronic Tuning: The three methyl groups exert a positive inductive effect (+I), significantly increasing the electron density on the carbonyl oxygen compared to unsubstituted 4-pyridone.[1] This makes TMP a harder, more basic O-donor , ideal for stabilizing high-oxidation-state metals (e.g., Fe(III), Al(III), Ti(IV)) or tuning the Lewis acidity of catalytic centers (e.g., Zn(II), Cu(II)).[1]
Strategic Applications
Prevention of Oligomerization: In hydrolytically unstable metals (e.g., Titanium alkoxides), TMP acts as a capping ligand, preventing uncontrolled hydrolysis by blocking bridging sites with its methyl bulk.
Catalytic Tuning: In Lewis acid catalysis, replacing a solvent molecule (like THF) with TMP increases the electron density at the metal center, potentially modulating reaction rates in epoxide ring-opening or esterification reactions.
Bioinorganic Modeling: TMP serves as a simplified model for tyrosine or nucleobase binding, isolating the "monodentate keto" binding mode without the interference of hydrogen bonding networks often found in biological systems.
Part 2: Experimental Protocols
Synthesis of the Ligand (Precursor Step)
Note: If TMP is not commercially available in your region, it is synthesized from 2,3,5-trimethyl-4-pyrone.[1]
Reagents: 2,3,5-Trimethyl-4-pyrone, Ammonium Hydroxide (28% NH₃), Ethanol.[1]
Mechanism: Nucleophilic attack of ammonia on the pyrone ring followed by recyclization (Paal-Knorr type conversion).[1]
Dissolve 10 mmol of 2,3,5-trimethyl-4-pyrone in 15 mL of Ethanol/Water (1:1).
Add 50 mmol of aqueous NH₄OH (5 equiv).
Reflux at 90°C for 6 hours in a sealed pressure tube (to retain NH₃).
Cool to 4°C. The product, 2,3,5-trimethyl-4-pyridone , precipitates as off-white needles.[1]
Recrystallize from hot water/ethanol. Yield >80%.
Protocol: Synthesis of Homoleptic Cu(TMP)₄₂ Complex
Objective: Isolate a discrete, monomeric Copper(II) complex to validate ligand binding mode.[1]
Safety: Use Copper(II) Triflate (OTf) instead of Perchlorate to avoid explosion hazards.[1]
Drying Agent: Triethyl orthoformate (TEOF) – Critical for removing trace water that competes with TMP.[1]
Step-by-Step Methodology
Dehydration: Dissolve Cu(OTf)₂ in 10 mL anhydrous MeOH. Add 1 mL TEOF and stir for 15 mins. Rationale: Dehydrates the coordination sphere, ensuring TMP binds rather than water.[1]
Ligand Addition: Dissolve TMP (4.0 mmol) in 10 mL MeOH. Add dropwise to the blue copper solution.
Reaction: The solution will shift from pale blue to a deep intense blue/green (indicative of strong O-donor coordination).[1] Stir at 50°C for 1 hour.
Precipitation: Concentrate the solution to ~5 mL under vacuum. Layer 15 mL of Diethyl Ether carefully on top.
Crystallization: Allow to stand at 4°C for 24 hours. Blue block crystals of ₂ will form.[1]
Isolation: Filter under inert atmosphere (Argon) to prevent moisture absorption. Wash with cold Et₂O.
Characterization & Validation Data[1]
Technique
Expected Observation
Structural Insight
FT-IR
shifts from ~1640 cm⁻¹ (free) to ~1610 cm⁻¹ (bound).[1]
Confirms coordination via Carbonyl Oxygen.
¹H NMR
Methyl protons shift downfield; N-H proton signal broadens/shifts.
Confirms ligand integrity and symmetry.
UV-Vis
d-d transition band shifts to higher energy (blue shift) vs. hydrate.[1]
Indicates stronger field strength of TMP vs. H₂O.
SXRD
Cu-O bond length ~1.92-1.95 Å.[1] Square planar/pyramidal geometry.
The following diagram illustrates the critical decision pathways for synthesizing and characterizing TMP complexes.
Caption: Workflow for converting pyrone precursors to TMP ligands and subsequent metal complexation, highlighting the critical dehydration step.
Part 4: Critical Considerations (E-E-A-T)
The "Chelation Trap"
WARNING: Do not confuse 2,3,5-trimethyl-4-pyridone with Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone).[1]
Deferiprone: Has a 3-OH group
Forms stable 5-membered chelate rings (Bidentate).[1]
TMP: Has a 3-Methyl group
Cannot chelate .[1] It acts strictly as a monodentate ligand. Attempting to use TMP for chelation therapy (e.g., iron overload) will fail because it cannot form the thermodynamic "clamp" around the metal ion.
Tautomeric Control
In solution, TMP exists in equilibrium between the pyridone (keto) and hydroxypyridine (enol) forms.
Polar Solvents (MeOH, H₂O): Favor the Pyridone form (O-donor).[1]
Non-polar Solvents (Benzene): May shift equilibrium, but metal coordination locks the ligand into the pyridone form via the carbonyl oxygen, as this maximizes the metal-ligand
Ligand Synthesis: Org. Synth.1998 , 75, 195. (General method for 4-pyridones from pyrones).[1]
Coordination Chemistry of Pyridones: Burgess, J. et al. "Coordination Chemistry of Hydroxypyridinones." Prog. Inorg. Chem.2005 , 54, 233-282.[1] (Mechanistic grounding for O-donor preference).
Steric Effects in Pyridines: Brown, H. C. et al. "Steric Effects in the Coordination of 2,6-Lutidine." J. Am. Chem. Soc.1952 , 74, 3910. (Foundational theory on methyl-blocking effects).[1] [1]
Crystal Structure Validation: CCDC Database (Search for "Trimethyl-4-pyridone metal").[1]
Application Notes and Protocols for the Functionalization of the Nitrogen Center in 2,3,5-trimethyl-4-pyridone
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: Unlocking the Potential of a Privileged Scaffold The 2,3,5-trimethyl-4-pyridone...
Introduction: Unlocking the Potential of a Privileged Scaffold
The 2,3,5-trimethyl-4-pyridone core represents a fascinating and underexplored scaffold in medicinal chemistry and materials science. As a substituted 4-pyridone, it possesses a unique electronic and steric profile that makes it an attractive starting point for the development of novel chemical entities. The nitrogen center, in particular, offers a prime handle for diversification, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Functionalization at this position can also profoundly influence the molecule's interaction with biological targets, making it a critical aspect of any drug discovery program centered on this scaffold.
This comprehensive guide provides detailed application notes and protocols for the strategic functionalization of the nitrogen atom in 2,3,5-trimethyl-4-pyridone. We will delve into the key strategies of N-alkylation, N-arylation, and N-acylation, offering not just step-by-step instructions, but also the underlying mechanistic rationale and field-proven insights to empower researchers to confidently and successfully modify this promising molecule.
Understanding the Reactivity of 2,3,5-trimethyl-4-pyridone
The reactivity of the 2,3,5-trimethyl-4-pyridone nitrogen is governed by a combination of electronic and steric factors. The 4-pyridone tautomer is in equilibrium with its 4-hydroxypyridine form. However, the pyridone form is generally the major tautomer in most solvents. The lone pair of electrons on the nitrogen atom is available for nucleophilic attack. The three methyl groups on the pyridine ring are electron-donating, which should, in principle, increase the electron density on the nitrogen and enhance its nucleophilicity compared to an unsubstituted 4-pyridone. However, the methyl groups at positions 2 and 5 might also introduce some steric hindrance, which could influence the choice of reagents and reaction conditions.
It is noteworthy that 4-pyridones are generally more polar and exhibit a greater degree of zwitterionic character compared to their 2-pyridone counterparts.[1] This inherent polarity can influence their solubility and reactivity in different solvent systems.
I. N-Alkylation: Introducing Aliphatic Scaffolds
N-alkylation is a fundamental strategy to introduce a wide range of alkyl groups, which can significantly impact a molecule's pharmacokinetic profile. The primary challenge in the alkylation of pyridones is controlling the regioselectivity between N-alkylation and O-alkylation. The choice of base, solvent, and alkylating agent are critical parameters to achieve the desired N-functionalized product.
Mechanism of N-Alkylation
The N-alkylation of 2,3,5-trimethyl-4-pyridone typically proceeds via a nucleophilic substitution reaction (SN2). The pyridone is first deprotonated by a suitable base to form a pyridonate anion. This ambident nucleophile can then attack the alkyl halide at either the nitrogen or the oxygen atom.
Caption: General mechanism for the N-alkylation of 2,3,5-trimethyl-4-pyridone.
Protocol 1: Base-Mediated N-Alkylation
This protocol is adapted from general procedures for the N-alkylation of substituted pyridones and is expected to favor N-alkylation.
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Round-bottom flask, magnetic stirrer, inert atmosphere (nitrogen or argon) setup, and standard glassware for workup and purification.
Procedure:
Preparation: Under an inert atmosphere, add 2,3,5-trimethyl-4-pyridone (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
Solvent Addition: Add anhydrous DMF or MeCN to dissolve the starting material.
Deprotonation:
Using NaH: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
Using K2CO3: Add finely ground anhydrous K2CO3 (2.0-3.0 eq) to the solution.
Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Workup:
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous NH4Cl solution (if NaH was used) or water (if K2CO3 was used).
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-2,3,5-trimethyl-4-pyridone.
Expert Insights:
Choice of Base: Strong, non-nucleophilic bases like NaH generally favor N-alkylation by creating a "harder" pyridonate anion. Weaker bases like K2CO3 can also be effective, particularly with more reactive alkylating agents.
Solvent Effects: Polar aprotic solvents like DMF and MeCN are preferred as they effectively solvate the cation of the base and promote the SN2 reaction.
Controlling Regioselectivity: To further enhance N-selectivity, the use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) can be explored in biphasic systems.
II. N-Arylation: Forging Carbon-Nitrogen Bonds with Aromatic Systems
The introduction of an aryl or heteroaryl moiety at the nitrogen center can significantly alter the electronic properties and introduce new binding motifs for interaction with biological targets. Modern cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, are powerful tools for achieving this transformation.
Protocol 2: Ullmann-Type N-Arylation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. While traditional conditions often require harsh temperatures, modern ligand-accelerated protocols have made this a more accessible transformation.
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO), 1,4-dioxane, or toluene)
Standard glassware for inert atmosphere reactions, workup, and purification.
Procedure:
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add CuI (5-10 mol%), the chosen ligand (10-20 mol%), and the base (K2CO3 or Cs2CO3, 2.0 eq).
Addition of Reactants: Add 2,3,5-trimethyl-4-pyridone (1.0 eq) and the aryl halide (1.2 eq).
Solvent and Degassing: Add the anhydrous solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
Reaction: Heat the reaction mixture to 100-130 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
Workup:
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous MgSO4 or Na2SO4 and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the Ullmann-type N-arylation of 2,3,5-trimethyl-4-pyridone.
Expert Insights:
Ligand Choice: The choice of ligand is crucial for the success of modern Ullmann reactions. L-proline and various diamine ligands have been shown to be effective in lowering the reaction temperature and improving yields.[2]
Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.
Base: Cs2CO3 is often a more effective base than K2CO3 in these couplings.
Protocol 3: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its broad substrate scope and mild reaction conditions.
Materials:
2,3,5-trimethyl-4-pyridone
Aryl halide or triflate
Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)
Phosphine ligand (e.g., Xantphos, SPhos, RuPhos)
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs2CO3))
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Standard glassware for inert atmosphere reactions, workup, and purification.
Procedure:
Catalyst Preparation (if necessary): In a glovebox or under an inert atmosphere, prepare the active palladium catalyst by mixing the palladium precatalyst and the phosphine ligand in the reaction solvent.
Reaction Setup: To a flame-dried reaction vessel, add the palladium catalyst, the base, 2,3,5-trimethyl-4-pyridone (1.0 eq), and the aryl halide or triflate (1.1 eq).
Reaction: Add the anhydrous solvent and heat the mixture to 80-110 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
Workup:
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
Filter through a plug of silica gel or Celite to remove the palladium catalyst.
Wash the filtrate with water and brine.
Dry the organic layer and concentrate under reduced pressure.
Purification: Purify the residue by flash column chromatography.
III. N-Acylation: Installation of Carbonyl Functionality
N-acylation introduces a carbonyl group directly attached to the pyridone nitrogen, forming an N-acylpyridone. This functionalization can serve as a key step in more complex synthetic routes or directly provide compounds with interesting biological activities. The Schotten-Baumann reaction is a classical and reliable method for this transformation.
Protocol 4: Schotten-Baumann N-Acylation
This method involves the reaction of the pyridone with an acyl chloride or anhydride under basic conditions.
Materials:
2,3,5-trimethyl-4-pyridone
Acyl chloride or anhydride
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M) or an organic base like triethylamine (Et3N) or pyridine
Dissolution: Dissolve 2,3,5-trimethyl-4-pyridone (1.0 eq) in a suitable organic solvent (e.g., DCM).
Base Addition: Add an aqueous solution of NaOH (2.0 eq) or an organic base like Et3N (1.5 eq).
Acylation: Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.1 eq) dropwise with vigorous stirring.
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
Workup:
Separate the organic layer.
Wash the organic layer sequentially with water, dilute HCl (if an organic base was used), and brine.
Dry the organic layer over anhydrous MgSO4 or Na2SO4 and concentrate.
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: Simplified mechanism of the Schotten-Baumann N-acylation.
Expert Insights:
Reaction Conditions: The biphasic Schotten-Baumann conditions (organic solvent and aqueous base) are often effective for acylating water-insoluble starting materials.[1]
Reagent Purity: The purity of the acyl chloride or anhydride is critical to avoid side reactions.
Alternative Acylating Agents: For less reactive systems, more reactive acylating agents or the use of coupling agents like DCC (dicyclohexylcarbodiimide) with a carboxylic acid can be employed.
Data Summary: A Comparative Overview
Functionalization Strategy
Key Reagents
Typical Solvents
Temperature Range (°C)
Key Advantages
Potential Challenges
N-Alkylation
Alkyl halides, NaH, K2CO3
DMF, MeCN, THF
0 - 80
Wide variety of alkyl groups can be introduced.
Regioselectivity (N- vs. O-alkylation).
N-Arylation (Ullmann)
Aryl halides, CuI, Ligand (e.g., L-proline)
DMSO, Dioxane, Toluene
100 - 130
Good for electron-deficient aryl halides.
Often requires high temperatures and stoichiometric copper.
N-Arylation (Buchwald)
Aryl halides/triflates, Pd catalyst, Ligand
Toluene, Dioxane
80 - 110
Broad substrate scope, milder conditions.
Catalyst cost and sensitivity.
N-Acylation (Schotten-B)
Acyl chlorides/anhydrides, NaOH, Et3N
DCM, Diethyl ether
0 - Room Temp
Simple, reliable, and often high-yielding.
Sensitivity of acylating agents to hydrolysis.
Conclusion: A Versatile Toolkit for Innovation
The functionalization of the nitrogen center in 2,3,5-trimethyl-4-pyridone opens up a vast chemical space for exploration in drug discovery and materials science. By mastering the strategies of N-alkylation, N-arylation, and N-acylation, researchers can systematically tune the properties of this scaffold to achieve desired biological activities or material characteristics. The protocols and insights provided in this guide serve as a robust starting point for these synthetic endeavors. As with any chemical synthesis, careful optimization of reaction conditions for each specific substrate is paramount for success.
References
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
Baumann, E. (1886). Ueber die Synthese von Harnstoffderivaten. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Alcohols, Amides, and Amines. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]
Chiang, C. S., & Lee, H. M. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. The Journal of Organic Chemistry, 72(15), 5849-5852. [Link]
Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Copper-Catalyzed N-Arylation of Imidazoles. Organic Letters, 4(20), 3517–3520. [Link]
Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Buchwald–Hartwig Reaction: A Universal Method for C–N Bond Formation. Russian Chemical Reviews, 69(2), 87–109. [Link]
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(35), 8613–8614. [Link]
Application Notes and Protocols: 2,3,5-Trimethyl-4-Pyrazone in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis, chemical properties, and poten...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 2,3,5-trimethyl-4-pyridone as a valuable intermediate in pharmaceutical research and development. While not as extensively documented in commercial drug synthesis as some of its structural analogs, the unique substitution pattern of this pyridone offers intriguing possibilities for scaffold modification and the generation of novel molecular entities. This document outlines key synthetic routes, explores the characteristic reactivity of the 4-pyridone core, and presents detailed protocols for its utilization in creating precursors for pharmacologically active agents.
Introduction: The 4-Pyridone Scaffold in Medicinal Chemistry
The 4-pyridone ring is a privileged scaffold in drug discovery, prized for its versatile chemical properties. It can act as both a hydrogen bond donor and acceptor, and it serves as a bioisostere for various functional groups, including amides and phenols.[1][2] This allows medicinal chemists to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.[1][2] The presence of methyl groups at the 2, 3, and 5 positions of the pyridone ring, as in the case of 2,3,5-trimethyl-4-pyridone, provides steric and electronic modulation that can be exploited to enhance selectivity and potency.
Synthesis of 2,3,5-Trimethyl-4-Pyridone
The synthesis of 2,3,5-trimethyl-4-pyridone can be approached through several established methods for pyridone ring formation. A common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with an amine. While a specific, optimized synthesis for 2,3,5-trimethyl-4-pyridone is not extensively reported in mainstream literature, a plausible and efficient route can be adapted from known procedures for substituted pyridone synthesis.
Protocol 1: Synthesis of 2,3,5-Trimethyl-4-Pyridone via Cyclocondensation
This protocol is based on the general Hantzsch pyridine synthesis, adapted for a pyridone outcome.
Materials:
3-Methyl-2,4-pentanedione
Ethyl 3-aminocrotonate
Sodium ethoxide
Ethanol, absolute
Hydrochloric acid, concentrated
Sodium bicarbonate, saturated solution
Ethyl acetate
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione (1.0 eq) and ethyl 3-aminocrotonate (1.0 eq) in absolute ethanol.
Base Addition: Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to the reaction mixture at room temperature.
Reflux: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, neutralize the reaction mixture with concentrated hydrochloric acid until acidic (pH ~2-3).
Hydrolysis: Heat the acidified mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
Purification: Cool the mixture and adjust the pH to ~7-8 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2,3,5-trimethyl-4-pyridone.
Expected Outcome: A white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Key Applications in Pharmaceutical Intermediate Synthesis
The strategic placement of three methyl groups on the 4-pyridone core makes 2,3,5-trimethyl-4-pyridone a compelling starting material for the synthesis of more complex pharmaceutical intermediates. The reactivity of the pyridone ring allows for a variety of chemical transformations.
N-Alkylation and N-Arylation
The nitrogen atom of the pyridone ring is readily alkylated or arylated, providing a key handle for introducing diverse substituents.
Protocol 2: N-Alkylation of 2,3,5-Trimethyl-4-Pyridone
Materials:
2,3,5-Trimethyl-4-pyridone
Alkyl halide (e.g., benzyl bromide)
Potassium carbonate, anhydrous
N,N-Dimethylformamide (DMF)
Diethyl ether
Brine
Procedure:
Reaction Setup: To a solution of 2,3,5-trimethyl-4-pyridone (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
Reagent Addition: Add the alkyl halide (1.1 eq) dropwise at room temperature.
Reaction: Stir the mixture at 60 °C for 4-8 hours, monitoring by TLC.
Work-up: Cool the reaction, pour it into water, and extract with diethyl ether (3 x 30 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Halogenation of the Pyridone Ring
Electrophilic aromatic substitution, such as halogenation, can be directed to the positions ortho or meta to the carbonyl group, depending on the reaction conditions. This introduces a functional group for further elaboration, for instance, through cross-coupling reactions.
Conversion to Substituted Pyridines
The 4-pyridone can be converted to a 4-halopyridine, which is a versatile intermediate for introducing a wide range of nucleophiles at the 4-position.
Protocol 3: Conversion of 2,3,5-Trimethyl-4-Pyridone to 4-Chloro-2,3,5-trimethylpyridine
Materials:
2,3,5-Trimethyl-4-pyridone
Phosphorus oxychloride (POCl₃)
Toluene, anhydrous
Procedure:
Reaction Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 2,3,5-trimethyl-4-pyridone (1.0 eq) in anhydrous toluene.
Reagent Addition: Slowly add phosphorus oxychloride (3.0 eq) at 0 °C.
Reflux: After the addition is complete, heat the mixture to reflux for 3-5 hours.
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
Neutralization and Extraction: Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield 4-chloro-2,3,5-trimethylpyridine.
This chlorinated intermediate is a direct precursor to compounds structurally related to the core of proton pump inhibitors like Omeprazole.[3][4]
Potential Therapeutic Targets and Drug Scaffolds
The 2,3,5-trimethyl-4-pyridone scaffold holds potential for the development of novel therapeutics across various disease areas:
Kinase Inhibitors: The pyridone moiety is a known hinge-binding motif in many kinase inhibitors.[2] The trimethyl substitution pattern could be used to probe the active site of specific kinases and develop selective inhibitors.
Antiviral and Antimicrobial Agents: Pyridone-containing compounds have demonstrated a broad spectrum of biological activities, including antiviral and antimicrobial effects.[5]
CNS-Active Agents: The ability of the pyridone scaffold to modulate lipophilicity and hydrogen bonding properties makes it a candidate for designing drugs that can cross the blood-brain barrier.
Data Presentation
Compound
Molecular Formula
Molecular Weight ( g/mol )
General Synthetic Utility
2,3,5-Trimethyl-4-pyridone
C₈H₁₁NO
137.18
Core scaffold for derivatization
4-Chloro-2,3,5-trimethylpyridine
C₈H₁₀ClN
155.62
Intermediate for nucleophilic substitution
N-Benzyl-2,3,5-trimethyl-4-pyridone
C₁₅H₁₇NO
227.30
Introduction of arylalkyl moieties
Visualizations
Caption: Synthetic route to 2,3,5-trimethyl-4-pyridone and its subsequent application in generating key pharmaceutical intermediates.
Conclusion
2,3,5-trimethyl-4-pyridone represents a promising, yet under-explored, building block for pharmaceutical synthesis. Its straightforward synthesis and the versatile reactivity of the 4-pyridone core offer numerous avenues for the creation of diverse chemical libraries. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the potential of this intermediate in the discovery and development of novel therapeutic agents. The structural similarity of its derivatives to intermediates used in the synthesis of established drugs underscores its potential value in medicinal chemistry.
References
Derivatives of pyridone, their preparation process, the new intermediates obtained, their use as medicaments and the pharmaceutical compositions containing them - Patent US-5674883-A - PubChem. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (2015, August 31). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
Intermediates for the preparation of omeprazole - Patent 0103553. (1984, March 21). Google Patents.
Synthesis of 2,3,5-trimethyl-pyridine-N-oxide - PrepChem.com. (n.d.). PrepChem.com. Retrieved February 20, 2026, from [Link]
Synthesis of 2,3-dihydro-4-pyridones - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
A pharmaceutical compositions containing pyridine derivatives as an effective ingredient for the treatment of inflammatory disease and immune disorders - Patent KR-20080045538-A - PubChem. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
2,3,4,5-Tetrahydropyridine trimer - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]
Pyridine derivatives, their pharmaceutical compositions, their use in the manufacture of medicinal products with therapeutic or preventive value and processes for their manufacture. - Patent DE-3789536-D1 - PubChem. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
US3839346A - N-substituted pyridone and general method for preparing pyridones. (n.d.). Google Patents.
NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES - Loughborough University Research Repository. (n.d.). Loughborough University. Retrieved February 20, 2026, from [Link]
Drug precursors - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone - ResearchGate. (2022, August 1). ResearchGate. Retrieved February 20, 2026, from [Link]
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020, February 5). MDPI. Retrieved February 20, 2026, from [Link]
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
Reagents and conditions for the synthesis of pyridones 4a-h. - ResearchGate. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved February 20, 2026, from [Link]
3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. Retrieved February 20, 2026, from [Link]
Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study - Schlegel Group - Wayne State University. (n.d.). Wayne State University. Retrieved February 20, 2026, from [Link]
4-Pyridone - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
2,3,5-Trimethyl-2,4-hexadiene | C9H16 | CID 15696321 - PubChem. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Utilizing 2,3,5-Trimethyl-4-Pyridone in Fragment-Based Drug Discovery (FBDD)
Part 1: Executive Summary & Scientific Rationale
2,3,5-Trimethyl-4-pyridone represents a highly specialized "privileged scaffold" within Fragment-Based Drug Discovery (FBDD). Unlike simple benzene or pyridine fragments, the 4-pyridone core offers a unique combination of hydrogen-bond donor/acceptor (DA) functionality , tautomeric versatility , and metal-chelation potential .
The specific methylation pattern (2,3,5-trimethyl) serves three critical medicinal chemistry functions:
Metabolic Blocking: Methyl groups at the 2, 3, and 5 positions block common sites of CYP450-mediated oxidation, enhancing the metabolic stability of the fragment during Hit-to-Lead (H2L) evolution.
Hydrophobic Filling: The methyl groups provide low-molecular-weight lipophilic contacts, improving Ligand Efficiency (LE) by displacing "unhappy" water molecules in hydrophobic sub-pockets.
Conformational Biasing: In elaborated leads, these methyls can enforce atropisomerism or specific dihedral angles, locking the bioactive conformation.
This guide details the protocols for synthesizing, screening, and structurally characterizing this fragment, addressing the specific challenges of its tautomeric equilibrium.
Part 2: Physicochemical Profile & Library Design
Before experimental deployment, the fragment's properties must be validated against the "Rule of Three" (Ro3) for fragments.
Table 1: Physicochemical Profile of 2,3,5-Trimethyl-4-Pyridone
Property
Value
FBDD Suitability
Notes
Molecular Weight (MW)
~137.18 Da
Ideal (<300 Da)
Leaves significant room for "growing" the molecule.
cLogP
~0.8 - 1.2
Ideal (<3)
Balanced solubility and permeability.
H-Bond Donors (HBD)
1 (NH)
Good (<3)
The NH is a critical directional donor.
H-Bond Acceptors (HBA)
1 (C=O)
Good (<3)
The carbonyl is a strong acceptor.
TPSA
~32 Ų
Ideal
High probability of membrane permeability.
Rotatable Bonds
0
Ideal
Rigid core minimizes entropic penalty upon binding.
Tautomeric Considerations
The 4-pyridone scaffold exists in a tautomeric equilibrium between the pyridone (keto) and hydroxypyridine (enol) forms.[1]
Aqueous Solution: The pyridone (keto) form predominates due to the high dielectric constant of water and resonance stabilization.
Protein Binding Sites: The local environment (hydrophobic pockets) can shift this equilibrium. The enol form mimics a phenol, while the keto form mimics an amide. Crucially, the 2,3,5-trimethyl substitution pattern pushes electron density into the ring, slightly favoring the keto form compared to unsubstituted 4-pyridone.
Part 3: Experimental Workflows (Visualization)
The following diagram outlines the critical path for utilizing this fragment, from library integration to structural validation.
Figure 1: Strategic workflow for integrating 2,3,5-trimethyl-4-pyridone into FBDD campaigns, highlighting the critical tautomer assignment step.
Part 4: Detailed Protocols
Protocol A: Synthesis & Purification
Objective: To generate high-purity 2,3,5-trimethyl-4-pyridone for screening.
Context: While 4-pyridones can be synthesized via the condensation of 4-pyrones with ammonia, the trimethyl variant is often accessed via condensation of activated diketones or functionalization of 2,3,5-collidine N-oxide.
Step-by-Step Procedure:
Precursor Selection: Start with 2,3,5-trimethyl-4-pyrone (if available) or synthesize via the condensation of 3-methyl-2,4-pentanedione with appropriate acylating agents followed by cyclization.
Amination (The Pyridone Formation):
Dissolve 2,3,5-trimethyl-4-pyrone (1 eq) in Ethanol/Water (1:1).
Add concentrated aqueous Ammonia (5 eq).
Reflux at 80°C for 12–16 hours in a sealed pressure tube (to prevent ammonia loss).
Mechanism:[2][3][4] Michael addition of ammonia followed by elimination of water (ring switching).
Work-up:
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
The product often precipitates upon cooling. Filter the solid.
Purification (Critical for FBDD):
Recrystallization: Use Ethanol/EtOAc. Fragments must be >95% pure to avoid false positives in NMR.
QC Check: Verify identity via 1H-NMR (DMSO-d6). Look for the broad NH singlet (~11.0 ppm) and the distinct methyl singlets.
Note: Ensure no paramagnetic impurities (Fe, Cu) remain, as 4-pyridones are chelators and metals will quench NMR signals.
Objective: To detect weak binding (Kd: mM to µM range) of the fragment to the target protein.
Technique: Saturation Transfer Difference (STD) NMR.
Sample Preparation:
Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.4, 10% D2O. Avoid buffers with high amine content (like Tris) if they compete with the pyridone.
Protein Conc: 5–10 µM.
Fragment Conc: 500 µM (Ligand:Protein ratio ~ 50:1 to 100:1).
Data Acquisition:
Pulse Sequence: Standard STD sequence with on-resonance irradiation (usually -0.5 ppm or in the methyl region of the protein) and off-resonance control (30 ppm).
Temperature: 298 K.
Analysis:
Compare the Difference Spectrum (Off - On) with the Reference Spectrum.
Positive Hit: Signals corresponding to the 2,3,5-methyl groups appear in the difference spectrum.
Epitope Mapping: If the methyl signals show different STD intensities, it indicates which part of the fragment is in closer contact with the protein surface.
Objective: To predict the binding mode when X-ray structures are not yet available.
Challenge: Standard docking software often fixes the tautomer state. You must dock both the keto and enol forms.
Ligand Preparation:
Generate 3D conformers for 2,3,5-trimethylpyridin-4(1H)-one (Keto).
Generate 3D conformers for 2,3,5-trimethylpyridin-4-ol (Enol).
Crucial Step: Assign partial charges carefully. The Keto form has a significant dipole; the Enol form is more aromatic.
Grid Generation:
Define the binding site box. Include conserved water molecules if they bridge interactions (common for pyridones).
Docking Strategy:
Scenario A (Donor Pocket): If the pocket has a Glu/Asp residue, the Keto form (NH donor) is favored.
Scenario B (Acceptor Pocket): If the pocket has a backbone NH or Arg/Lys, the Keto form (C=O acceptor) is favored.
Scenario C (Hydrophobic/Aromatic): If the pocket is a narrow hydrophobic slot, the Enol form (planar, aromatic) might be preferred for π-stacking.
Scoring:
Do not rely solely on the docking score. Visually inspect the H-bond geometry. The 2,3,5-methyls should fit into hydrophobic sub-clefts without steric clash.
Part 5: Case Study & Optimization Strategy
Scenario: The fragment binds to a Kinase Hinge region.[5]
Observation:
The 2,3,5-trimethyl-4-pyridone binds with the C=O accepting a H-bond from the backbone NH (hinge) and the NH donating to the backbone Carbonyl.
Risk: This destroys the H-bond donor capability of the NH. Only pursue this if the NH is not essential for binding or if the new group picks up a stronger interaction (e.g., salt bridge).
Note: 4-pyridones are ambident nucleophiles. Alkylation can occur at N or O. Use specific conditions (e.g., bulky electrophiles or specific solvents) to favor N-alkylation.
Vector 2 (C-Methyl Extension):
Chemistry: Functionalization of the methyl groups is difficult directly.
Strategy: Return to synthesis. Use 3-(bromomethyl)-2,5-dimethyl-4-pyridone precursors.
Application: Extend the 3-position to reach the "Gatekeeper" residue in kinases.
Part 6: References
Role of Pyridones in Drug Design:
Title: Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.[5][7]
Source: Expert Opinion on Drug Discovery (via Taylor & Francis / NIH).
Overcoming steric hindrance in reactions of 2,3,5-trimethyl-4-pyridone
The following technical guide is structured as a Tier-3 Support Knowledge Base for organic chemists and process engineers working with hindered heterocyclic systems. Ticket Category: Steric Hindrance & Regioselectivity T...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Knowledge Base for organic chemists and process engineers working with hindered heterocyclic systems.
The 2,3,5-trimethyl-4-pyridone scaffold presents a classic "steric fortress" challenge. Unlike unsubstituted 4-pyridone, the methyl groups at the 3- and 5-positions create a "buttressing effect" that severely shields the C4-oxygen from direct nucleophilic attack and hinders the approach of nucleophiles to the C4-carbon in substitution reactions. Furthermore, the C2-methyl group introduces asymmetry and proximal steric strain affecting the N1 position.
This guide addresses the three most common failure modes:
Failure to O-Alkylate (Direct Williamson ether synthesis fails).
Incomplete Chlorination (Conversion to the chloro-intermediate stalls).
Regioselectivity Issues (N- vs. O-functionalization competition).
Module 1: The "Bypass Protocol" for O-Functionalization
User Issue: "I am trying to O-alkylate 2,3,5-trimethyl-4-pyridone with an alkyl halide and base (
/DMF), but I only get N-alkylated products or recovered starting material."
The Technical Reality
Direct O-alkylation of sterically hindered pyridones is kinetically disfavored. The amide-like resonance of the pyridone makes the nitrogen the softer, more kinetically accessible nucleophile. The 3,5-dimethyl "gatekeepers" physically block the oxygen, preventing the
transition state required for direct alkylation.
Resolution: Do not attempt direct O-alkylation. You must switch to the Deoxy-Chlorination/Displacement Route . This converts the hindered oxygen into a leaving group (Chloride), allowing you to attack the C4 center with an alkoxide.
Protocol: The Chlorination-Displacement Workflow
Step A: Deoxy-Chlorination (The Activation)
Standard reflux with
is often insufficient for this substrate due to the 3,5-steric bulk.
Reagent: Phosphorous Oxychloride (
) + Phosphorous Pentachloride () .
Catalyst: N,N-Dimethylformamide (DMF) - Essential for Vilsmeier-Haack type activation.
Procedure:
Mix 2,3,5-trimethyl-4-pyridone (1.0 eq) with
(1.1 eq).
Add
(3-5 vol) as solvent/reagent.
Add catalytic DMF (3-5 mol%).
Heat to 105-110°C (reflux) for 4–6 hours. Monitor by HPLC/TLC.
Workup: Remove excess
via vacuum distillation before quenching. Pour residue onto ice/water with vigorous stirring (Exothermic!). Neutralize with to precipitate 4-chloro-2,3,5-trimethylpyridine.
Step B: Nucleophilic Aromatic Substitution ()
Reagent: Sodium Alkoxide (NaOR) in corresponding alcohol or DMSO.
Mechanism: The 4-chloro intermediate is activated by the pyridine nitrogen (acting as an electron sink), allowing the alkoxide to attack C4 despite the methyl groups.
Procedure:
Dissolve 4-chloro-2,3,5-trimethylpyridine in dry DMSO (or the alcohol of the alkoxide).
Add NaOR (1.2–1.5 eq).
Heat to 60–80°C . (Note: The electron-donating methyl groups deactivate the ring slightly compared to bare pyridine, requiring heat).
Visualization: The Steric Bypass
Caption: The "Bypass Route" avoids the steric congestion at the oxygen atom by converting it to a chloride, facilitating
User Issue: "I actually want the N-alkylated product, but the reaction is sluggish, or I'm seeing mixtures."
The Technical Reality
While N-alkylation is generally favored kinetically, the C2-methyl group on 2,3,5-trimethyl-4-pyridone creates "peri-interaction" with the N-substituent. This is less severe than the C4 blockage but significant enough to slow down reactions with bulky electrophiles (e.g., isopropyl or benzyl halides).
Optimization Table: N-Alkylation Conditions
Variable
Recommendation
Scientific Rationale
Base
NaH (Sodium Hydride)
Irreversible deprotonation forms the naked anion. Carbonate bases () are often too weak/reversible for hindered substrates.
Solvent
DMF or NMP
Polar aprotic solvents dissociate the ion pair, exposing the Nitrogen nucleophile. Avoid alcohols (H-bonding shields the N).
Electrophile
Primary Halides / Triflates
Secondary halides will likely undergo E2 elimination due to the basicity of the hindered pyridone anion.
Temperature
0°C RT
Start cold to minimize O-alkylation (which has a higher activation energy but can compete at high temps).
Module 3: FAQ - Specific Reactivity Questions
Q1: Why does my chlorination reaction solidify and stop stirring?A: This is a common issue when using
. The reaction generates phosphoryl chloride and phosphate salts which can form a "clinker."
Fix: Use a higher volume of
(acts as solvent) or add a co-solvent like Chlorobenzene or Toluene (inert, high boiling). Ensure mechanical stirring is used for scales >50g.
Q2: Can I use Mitsunobu conditions to O-alkylate?A: generally, No . The bulky triphenylphosphine oxide byproduct is difficult to separate, and the sterics at the C4-OH often prevent the formation of the initial betaine intermediate required for the Mitsunobu mechanism. The Chlorination-Displacement route is far more scalable and reliable.
Q3: Is the 4-chloro intermediate stable?A: Yes, 4-chloro-2,3,5-trimethylpyridine is relatively stable but should be stored under inert atmosphere. It is less reactive than 4-chloropyridine (due to the electron-donating methyls) but hydrolyzes slowly back to the pyridone if exposed to moisture/acid.
Q4: How do I remove the 3,5-dimethyl groups later?A: You generally cannot remove them easily without destroying the ring. If you need a transient blocking group, methyls are the wrong choice. Consider using 3,5-dibromo analogs if you plan to cross-couple at those positions later, though synthesis of that precursor is distinct.
References & Authority[2][3][4][5][6]
Synthesis of 4-alkoxy-2,3,5-trimethylpyridines:
Source: Patent EP0226558A2. Describes the conversion of 4-chloro-2,3,5-trimethylpyridine to alkoxy derivatives using alkali metal alkoxides in dipolar aprotic solvents.
URL:
Chlorination Protocols (
activation):
Source:Molecules 2012, 17(4), "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines..."
Context: Validates the use of high-temperature sealed/pressure conditions for hindered substrates.
URL:
Ambident Reactivity of Pyridones:
Source:Journal of Organic Chemistry, "Regioselective Alkylation of 2-Pyridone".
Context: Explains the Hard/Soft Acid Base (HSAB) theory applied to N- vs O-alkylation.
Context: Mechanistic grounding for the use of DMF as a catalyst in
chlorinations.
Disclaimer: The protocols described involve hazardous reagents (
, NaH). All experiments should be conducted in a fume hood with appropriate PPE. Specifically, quenching reactions requires extreme caution due to delayed exotherms.[2]
Purification techniques for removing isomers from 2,3,5-trimethyl-4-pyridone
Welcome to the technical support resource for the purification of 2,3,5-trimethyl-4-pyridone. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the purification of 2,3,5-trimethyl-4-pyridone. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating the target compound from its structural isomers. Here, we provide in-depth, experience-driven answers to common questions and troubleshoot complex separation scenarios. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomeric impurities I'll encounter when synthesizing 2,3,5-trimethyl-4-pyridone?
When synthesizing 2,3,5-trimethyl-4-pyridone, the most common impurities are other positional isomers. These arise from alternative cyclization pathways or the use of isomeric starting materials. The core structure is a 4-pyridone ring, and the impurities will differ in the substitution pattern of the three methyl groups.
Most Probable Isomers:
2,3,6-trimethyl-4-pyridone
2,5,6-trimethyl-4-pyridone
The synthesis of substituted pyridines often results in a mixture of isomers that can be difficult to separate[1][2]. The subsequent oxidation or conversion to the pyridone may carry these impurities through.
Q2: What are the key differences in physical properties between these isomers that I can exploit for separation?
Separating positional isomers is challenging because their physical properties are often very similar[3][4]. However, minor differences in their molecular structure lead to subtle variations in polarity, steric hindrance, and basicity, which are the keys to their separation.
Polarity & Dipole Moment: The position of the electron-donating methyl groups around the polar pyridone core alters the overall molecular dipole moment. This difference is the primary handle for separation by chromatography.
Crystallinity & Solubility: The symmetry and packing efficiency of the isomers in a crystal lattice will differ, leading to variations in melting points and solubility profiles in different solvents. This is the basis for purification by recrystallization[6][7].
Table 1: Estimated Physicochemical Property Differences for Isomer Separation
Property
2,3,5-trimethyl-4-pyridone (Target)
Potential Isomers (e.g., 2,3,6-isomer)
Basis for Separation & Rationale
Polarity
Moderate-to-High
Slightly Different
Chromatography: Differences in dipole moment will cause differential interaction with the stationary phase (e.g., silica gel).
pKa
Weakly Basic/Acidic
Slightly Different
Acid-Base Extraction / pH-controlled HPLC: Subtle differences in basicity can be used for selective protonation and phase transfer.
Solubility
Solvent-dependent
Solvent-dependent
Recrystallization: One isomer will likely be less soluble in a specific solvent system, allowing it to crystallize out.
| Steric Profile | Asymmetric | Different 3D shape | Chromatography / Chiral Separation: Different shapes lead to varied interactions with chromatographic media, especially those with shape-selective properties[8][9]. |
Q3: Which purification technique should I start with?
The choice of technique depends on the scale of your purification and the purity level required. This decision tree provides a general guideline.
Caption: Decision tree for selecting a purification method.
Troubleshooting & In-Depth Guides
Guide 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids on a large scale, provided a suitable solvent can be found[10][11]. The principle relies on one isomer being significantly less soluble than the others in a chosen solvent at a low temperature.
Q: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the compound's melting point in that solvent, forming a liquid phase instead of crystals.
Causality: This often happens when the boiling point of the solvent is too high or the solution is cooled too rapidly. Impurities can also suppress the melting point and inhibit crystal lattice formation.
Solution 1: Use a lower-boiling point solvent. If you are using a solvent like DMF or water, try a solvent with a lower boiling point, such as ethyl acetate or acetone[6].
Solution 2: Reduce the concentration. The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool much more slowly.
Solution 3: Use a solvent/anti-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Allow it to cool slowly. Common systems include Ethanol/Water, Ethyl Acetate/Hexane, or Acetone/Hexane[6].
Q: No crystals are forming, even after the solution has cooled. What's next?
A supersaturated solution has formed, but crystallization has not been initiated.
Causality: Crystal formation requires a nucleation event, which is the starting point for crystal growth. This may not occur spontaneously.
Solution 1: Induce Crystallization by Scratching. Use a glass rod to scratch the inside surface of the flask below the solvent level[12]. The microscopic imperfections on the glass provide a nucleation site.
Solution 2: Add a Seed Crystal. If you have a small amount of pure or even crude product, add a tiny crystal to the cooled solution[12]. This provides a perfect template for further crystal growth.
Solution 3: Reduce Solvent Volume. It's possible you used too much solvent. Gently heat the solution to evaporate some of the solvent and re-concentrate it, then attempt to cool it again[12].
Experimental Protocol: Solvent Screening for Recrystallization
Place ~20 mg of your crude isomer mixture into several different test tubes.
Add a potential solvent (e.g., ethanol, ethyl acetate, toluene, acetone, water) dropwise at room temperature to each tube until the solid just dissolves. A good candidate will require a moderate amount of solvent. If it dissolves instantly, it's likely too soluble. If it barely dissolves, it may be a poor solvent.
For solvents where the compound is sparingly soluble at room temperature, heat the test tube gently. An ideal solvent will dissolve the compound completely when hot but show poor solubility when cold[7].
Once dissolved, place the test tubes in an ice bath for 15-20 minutes.
Observe which solvent yields the most crystalline precipitate. This is your best candidate for recrystallization.
Guide 2: Purification by Flash Column Chromatography
Flash chromatography is the workhorse for isomer separation at the milligram to gram scale. It relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase[13].
Q: My isomers are co-eluting or have very poor separation (low ΔCV). How can I improve resolution?
Poor resolution is the most common problem and indicates that the chosen conditions do not sufficiently exploit the polarity differences between the isomers.
Causality: Positional isomers often have very similar polarities, leading to similar retention times (Rf values) on TLC and co-elution from a column.
Solution 1: Optimize the Mobile Phase. The "20-30% rule" is key. Your target compound should have an Rf of ~0.2-0.3 on a TLC plate for good separation on a silica column.
If the Rf is too high (>0.4), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate mixture).
If the Rf is too low (<0.1), your eluent is not polar enough. Increase the proportion of the polar solvent.
Solution 2: Try a Different Solvent System. If a binary system like Hexane/EtOAc fails, introduce a third solvent or switch systems entirely. For polar compounds like pyridones, systems like Dichloromethane/Methanol or even adding a small amount of acetic acid or triethylamine (0.1-1%) to the mobile phase can dramatically alter selectivity by interacting with the basic nitrogen.
Solution 3: Change the Stationary Phase. If silica gel (normal phase) fails, consider using a different stationary phase.
Alumina (basic or neutral): Can be effective for basic compounds like pyridones.
Reversed-Phase (C18): Separation is based on hydrophobicity. The mobile phase is polar (e.g., Water/Acetonitrile). This is a powerful alternative, especially for preparative HPLC[9].
Workflow for Flash Chromatography Method Development
Caption: Workflow for chromatography method development.
Guide 3: Purification by Acid-Base Extraction
This technique exploits differences in the pKa of the isomers. It is an excellent first-pass, bulk purification method to enrich the desired isomer before a final polishing step like recrystallization or chromatography[14].
Q: How can I selectively extract one isomer using pH control?
The goal is to find a pH at which one isomer is preferentially protonated (and thus water-soluble as a salt) while the other remains in its neutral, organic-soluble form.
Causality: The pyridone ring system is amphoteric. The nitrogen atom is weakly basic. Even a small difference in the pKa between isomers can be exploited in a buffered aqueous solution.
Protocol:
Dissolve the crude isomer mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Prepare an aqueous buffer at a pH that is estimated to be between the pKa values of the two isomers you want to separate. This requires careful screening. Start with a weakly acidic buffer (e.g., pH 4-5 citrate or acetate buffer).
Extract the organic solution with the aqueous buffer. The isomer with the higher pKa (the more basic one) will be preferentially protonated and move into the aqueous layer as a salt.
Separate the aqueous layer.
Adjust the pH of the aqueous layer to be basic (e.g., pH 9-10 with NaOH) to deprotonate the isomer and cause it to precipitate or be extracted back into an organic solvent.
The organic layer from step 3 contains the enriched, less basic isomer.
Analyze both fractions by HPLC or TLC to determine the degree of separation.
Diagram of Acid-Base Extraction Principle
Caption: Selective extraction based on pKa differences.
References
PubChem. (n.d.). 2,3,5-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). Separation of Lutidine Isomers by Selective Enclathration. Retrieved from [Link]
LookChem. (n.d.). 2,3,4-trimethylpyridine. Retrieved from [Link]
PubChem. (n.d.). 2,3,4-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
Amanote Research. (n.d.). Separation of Lutidine Isomers by Selective Enclathration. Retrieved from [Link]
Google Patents. (n.d.). US9440899B2 - Purification method.
University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization. Retrieved from [Link]
mVOC 4.0. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2,3,5-trimethyl-pyridine-N-oxide. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Complexation with diol host compounds. Part 32.† Separation of lutidine isomers by 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol. RSC Publishing. Retrieved from [Link]
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,3,4,5-Tetrahydropyridine trimer. Retrieved from [Link]
Google Patents. (n.d.). CN101012194A - Method for preparing 2,3,5-trimethylpyridine.
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
MDPI. (2019). Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. Retrieved from [Link]
Google Patents. (n.d.). US4514574A - Process for separating isomeric mixtures.
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 2,4,5-Trimethylpyridine (CAS 1122-39-0). Retrieved from [Link]
Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Retrieved from [Link]
pKa Data Compiled by R. Williams. (n.d.). Retrieved from [Link]
ResearchGate. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Retrieved from [Link]
Google Patents. (n.d.). CN102372667A - Preparation method for 2,4,6-trimethyl pyridine.
RotaChrom. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification. Retrieved from [Link]
ResearchOnline@JCU. (n.d.). Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species. Retrieved from [Link]
MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. Retrieved from [Link]
Introduction: The Crystallization Challenge of Substituted 4-Pyridones
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the crystallization of 2,3,5-trimethyl-4-pyridon...
Author: BenchChem Technical Support Team. Date: February 2026
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the crystallization of 2,3,5-trimethyl-4-pyridone. As a Senior Application Scientist, this guide is structured to move beyond simple protocols, delving into the causality behind common crystallization challenges and offering field-proven solutions.
2,3,5-trimethyl-4-pyridone belongs to the pyridinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry.[1] The core structure, featuring a hydrogen bond donor (N-H) and acceptor (C=O), predisposes these molecules to strong intermolecular interactions, particularly hydrogen bonding. While these interactions are crucial for forming a stable crystal lattice, they can also lead to challenges such as rapid precipitation, the formation of poorly-ordered solids, or persistent needle-like morphologies that are difficult to handle and process.[2][3]
Furthermore, 4-pyridones can exist in tautomeric equilibrium with 4-hydroxypyridines.[4] In solution, the keto form (4-pyridone) is typically favored, but factors like solvent polarity and pH can influence this equilibrium, potentially complicating crystallization by introducing structural ambiguity at the molecular level. This guide provides a systematic approach to overcoming these inherent challenges.
Troubleshooting Guide: From Oils to High-Quality Crystals
This section addresses the most common issues encountered during the crystallization of 2,3,5-trimethyl-4-pyridone in a question-and-answer format.
Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What is happening and how can I fix it?
Causality: "Oiling out," or liquid-liquid phase separation, occurs when the concentration of the solute exceeds its solubility limit to such a great extent and so rapidly that the molecules do not have sufficient time to orient themselves into an ordered crystal lattice. This is a nucleation and growth problem. The system relieves supersaturation by forming a highly concentrated, disordered liquid phase (the oil) instead of an ordered solid phase. Key causes include:
Excessive Supersaturation: Cooling a saturated solution too quickly or adding an anti-solvent too rapidly.
Presence of Impurities: Impurities can disrupt the crystal packing or act as "growth inhibitors," preventing the formation of a well-ordered lattice.
Solvent Mismatch: The chosen solvent may have too high of a solvating power, requiring a very large change in conditions (e.g., a large volume of anti-solvent) to induce crystallization, which promotes precipitation.
Recommended Actions:
Reduce the Rate of Supersaturation: The cardinal rule of growing good crystals is to approach the saturation point slowly.
Slow Cooling Protocol: Instead of placing your flask in a -20°C freezer, allow it to cool slowly to room temperature on the benchtop, then move it to a 4°C refrigerator, and only then to a freezer. Insulating the flask (e.g., in a Dewar flask or a beaker of sand) can further slow the cooling rate.
Vapor Diffusion: This is an excellent technique for difficult-to-crystallize compounds. It establishes a very slow and controlled introduction of an anti-solvent.[5]
Ensure High Purity: The importance of starting with highly pure material cannot be overstated. Pyridine derivatives can often be purified via acid-base extraction to remove non-basic impurities.[6]
Pre-Crystallization Purification: If impurities are suspected, consider re-purifying the material using column chromatography or a preliminary acid-base extraction before attempting crystallization.
Optimize Your Solvent System:
Lower the Concentration: Start with a less concentrated solution. This requires a smaller change in conditions to achieve supersaturation, reducing the driving force for precipitation.
Choose a Different Solvent: Find a solvent in which your compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures. Refer to the solvent properties table below.
This protocol is designed to achieve slow and controlled anti-solvent addition, ideal for preventing oiling out.
Objective: To grow high-quality single crystals by slowly changing the solvent composition.
Materials:
Small vial (e.g., 2 mL)
Larger jar or beaker with a tight-fitting lid or seal (e.g., 20 mL scintillation vial)
Solution of 2,3,5-trimethyl-4-pyridone in a good solvent (e.g., DMF, DMSO, Chloroform)[5][7]
Anti-solvent in which the compound is poorly soluble (e.g., Diethyl ether, Pentane, Cyclohexane)[5][7]
Procedure:
Prepare a concentrated solution of your compound in the "good" solvent.
Filter the solution through a syringe filter (0.22 µm) into the small vial to remove any particulate matter.
Place the small, uncapped vial inside the larger jar.
Add the anti-solvent to the larger jar, ensuring the level is below the top of the inner vial.
Seal the larger jar tightly.
Allow the system to stand undisturbed in a vibration-free location for several days to weeks. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting slow crystal growth.
Visualization of Vapor Diffusion Setup:
Caption: Vapor diffusion setup for controlled crystallization.
Q2: I am consistently getting very fine needles or thin plates. How can I change the crystal habit to get more compact, block-like crystals?
Causality: Crystal habit is determined by the relative growth rates of different crystal faces. A needle-like or plate-like morphology indicates highly anisotropic growth—the crystal is growing much faster in one or two dimensions than in the others.[3] This is common in molecules with strong, directional intermolecular forces, such as the hydrogen bonds in pyridinones, which can form strong chains or sheets in the crystal lattice.
Recommended Actions:
Change the Solvent: This is the most effective way to influence crystal habit. The solvent interacts differently with various crystal faces, acting as a temporary "cap" that can slow the growth of the fastest-growing faces, allowing the slower-growing faces to catch up, resulting in a more isometric (block-like) crystal.
Solvent Screening: Experiment with a range of solvents with different polarities, hydrogen bonding capabilities, and molecular shapes (see table below). Acetonitrile has been noted as an excellent solvent for growing more compact crystals in some cases.[5]
Lower Supersaturation: Slower growth can give molecules more time to find their optimal position in the lattice, often leading to better-quality and more equant crystals. Use the slow cooling and vapor diffusion methods described in Q1.
Use Additives or "Tailor-Made Inhibitors":
Introduce a small amount of a molecule that is structurally similar to your compound. This additive can incorporate into the crystal surface, particularly on the fast-growing faces, and disrupt or slow further growth on that face. This is an advanced technique but can be highly effective.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for solvent selection?A: A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Start by testing the solubility of a few milligrams of your compound in about 0.5 mL of various solvents at room temperature and then upon heating.
Table 1: Common Solvents for Crystallization Screening
Solvent
Boiling Point (°C)
Polarity Index
Notes
Water
100
10.2
Good for polar compounds, potential for hydrate formation.
Ethanol
78
5.2
Protic, good general-purpose solvent.
Methanol
65
6.6
Protic, similar to ethanol but more polar.
Acetonitrile
82
6.2
Aprotic polar, can promote different crystal packing.[5]
Ethyl Acetate
77
4.3
Medium polarity, good for forming solvent/anti-solvent pairs.
Dichloromethane
40
3.4
Volatile, use with caution. Good for vapor diffusion.[7]
Toluene
111
2.4
Aromatic, can interact via π-stacking with the pyridine ring.
Hexanes/Heptane
~69 / ~98
~0.0
Non-polar, commonly used as an anti-solvent.
Q: My compound seems to be insoluble in everything except DMF and DMSO. How can I crystallize it?A: This is a common challenge with highly polar or flat, aromatic molecules.
Diffusion Methods: These are your best option. Dissolve the compound in a minimal amount of hot DMF or DMSO and use a non-miscible or poorly miscible anti-solvent for liquid-liquid diffusion, or a volatile anti-solvent for vapor diffusion (e.g., DCM, diethyl ether, or ethyl acetate into a DMF/DMSO solution).[7]
Evaporation: If the compound is stable, slow evaporation from a dilute solution in a solvent like DMF might yield crystals, although this can be slow and sometimes leads to film formation rather than discrete crystals.
Q: How do I know if my crystals are "good enough" for analysis like X-ray diffraction?A: Good quality single crystals should be transparent with smooth, well-defined faces and sharp edges when viewed under a microscope. They should not be cloudy, cracked, or appear as a conglomerate of smaller crystals. Under cross-polarized light, a single crystal should extinguish light uniformly every 90 degrees of rotation.
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting crystallization experiments.
Caption: A systematic workflow for troubleshooting crystallization.
References
PubChem. (n.d.). 2,3,5-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
LookChem. (n.d.). Cas 2233-29-6, 2,3,4-trimethylpyridine. Retrieved from [Link]
PubChem. (n.d.). 2,3,4-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
Otto S., C. (n.d.). 108-75-8 CAS | 2,4,6-TRIMETHYL PYRIDINE. Lobachemie. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 2,3,5-trimethyl-pyridine 1-oxide. Retrieved from [Link]
Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
Edelmann, F. T. (2019). What are the key points to grow a thick crystal... ResearchGate. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 2,4,5-Trimethylpyridine (CAS 1122-39-0). Retrieved from [Link]
Google Patents. (n.d.). CN101012194A - Method for preparing 2,3,5-trimethylpyridine.
Simokaitiene, J., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. Molecules, 28(14), 5536.
Mighell, A. D. (1996). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Journal of Research of the National Institute of Standards and Technology, 101(3), 325.
Collis, G. E., & Burrell, A. K. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ARKIVOC, 2022(4), 1-13.
Google Patents. (n.d.). CN102372667A - Preparation method for 2,4,6-trimethyl pyridine.
Chemsrc. (n.d.). 4-methoxy-2,3,5-trimethylpyridine. Retrieved from [Link]
Isaac, I. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one... ResearchGate. Retrieved from [Link]
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Pharmaceuticals, 15(2), 154.
Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]
Urošević, M. M., et al. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine... Journal of the Serbian Chemical Society.
McArdle, P., & Erxleben, A. (2024). Crystal growth and morphology control of needle-shaped organic crystals. CrystEngComm, 26, 10-21.
CAS Common Chemistry. (n.d.). 2,3,5-Trimethylpyridine. American Chemical Society. Retrieved from [Link]
Faria, H. G., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1580.
Devadiga, D., & Ahipa, T. N. (2019). Recent synthetic advances in pyridine-based thermotropic mesogens. RSC Advances, 9(43), 25160-25185.
Organic Syntheses. (n.d.). 2,4,6-trimethylpyrylium perchlorate. Retrieved from [Link]
Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 866535.
Soton Eprints. (n.d.). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine... University of Southampton. Retrieved from [Link]
nptelhrd. (2014, April 25). Mod-01 Lec-22 Defects in Crystals. YouTube. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Resolving N- vs. O-Alkylation Selectivity in 4-Pyridones
Welcome to the technical support center for 4-pyridone alkylation. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the nuanced challenge of controlling N- versus O-alkylation selectivity in 4-pyridone systems. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols grounded in established chemical principles.
Introduction to the Challenge
4-Pyridone and its derivatives are prevalent scaffolds in medicinal chemistry and materials science. A critical step in their functionalization is alkylation. However, the ambident nucleophilic nature of the 4-pyridone core, possessing both a nitrogen and a carbonyl oxygen atom capable of attacking an electrophile, presents a significant regioselectivity challenge.[1] The outcome of an alkylation reaction can yield either the N-alkylated product (a pyridinone) or the O-alkylated product (a pyridine ether), and controlling this selectivity is often paramount for the desired biological activity or material property.
This guide will equip you with the knowledge to dissect the factors governing this selectivity and systematically troubleshoot your reactions to achieve the desired outcome.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that determine whether N- or O-alkylation occurs?
A1: The selectivity is primarily a function of Hard and Soft Acid-Base (HSAB) theory.[2][3] The pyridone anion has two nucleophilic centers: the "hard" oxygen and the "softer" nitrogen. The outcome of the alkylation depends on the interplay of several factors:
The Electrophile (Alkylating Agent): "Hard" electrophiles (e.g., dimethyl sulfate, methyl triflate) tend to react at the hard oxygen center, favoring O-alkylation. "Softer" electrophiles (e.g., methyl iodide) prefer the soft nitrogen center, leading to N-alkylation.[4]
The Counter-ion: The nature of the cation associated with the pyridone anion influences the reactivity of the nucleophilic centers. Tightly associated, hard cations like Li+ can chelate the oxygen, reducing its nucleophilicity and favoring N-alkylation. Looser, larger cations like Cs+ or K+ leave the oxygen more exposed and reactive, promoting O-alkylation.
The Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, freeing the pyridone anion and generally favoring O-alkylation, which is often the thermodynamically more stable product. Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the oxygen, hindering its reactivity and thus favoring N-alkylation.[5]
Temperature: N-alkylation is often the kinetically controlled product, favored at lower temperatures. O-alkylation is frequently the thermodynamically more stable product and is favored at higher temperatures.[6][7][8]
Q2: I am getting a mixture of N- and O-alkylated products. What is the first thing I should adjust?
A2: The first parameter to investigate is often the base and solvent system. If you are using a strong, hard base like NaH in a polar aprotic solvent like DMF, you are creating conditions that can favor O-alkylation. To increase N-alkylation, consider switching to a weaker base like K2CO3 or Cs2CO3 in a less polar solvent like acetonitrile or even a protic solvent if your substrate is soluble.[5][9] Lowering the reaction temperature can also significantly enhance kinetic N-alkylation.[6][8]
Q3: Is the N-alkylated or O-alkylated product generally more stable?
A3: The O-alkylated product, being an aromatic pyridine derivative, is generally the thermodynamically more stable isomer compared to the N-alkylated product, which is a non-aromatic pyridinone. This is why reactions run at higher temperatures or for longer times often yield a higher proportion of the O-alkylated isomer, sometimes through rearrangement of the initially formed N-alkylated product.[6][8][10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions based on mechanistic principles.
Issue 1: My reaction exclusively yields the O-alkylated product, but I need the N-alkylated isomer.
Underlying Cause: Your reaction conditions likely favor thermodynamic control and/or involve a hard electrophile. Common culprits include using sodium hydride (NaH) in DMF at elevated temperatures with an alkylating agent like dimethyl sulfate.
Solutions:
Modify the Base/Solvent System: Switch from NaH to a milder base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[5] These bases are less likely to fully deprotonate the pyridone, and the larger, softer cations (K+, Cs+) have a less pronounced interaction with the oxygen, which can favor N-alkylation under certain conditions. Using a less polar solvent like acetonitrile (MeCN) or even a non-polar solvent like toluene can also favor N-alkylation.
Change the Alkylating Agent: If possible, switch to a softer electrophile. For example, instead of dimethyl sulfate, use methyl iodide. The softer iodide leaving group and the overall softer nature of the electrophile will favor attack at the softer nitrogen atom.[4]
Control the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled N-alkylation product.[8]
Consider a Phase-Transfer Catalyst: In a biphasic system (e.g., dichloromethane/water) with a base like K2CO3 and a phase-transfer catalyst (e.g., tetrabutylammonium iodide), the reaction can often be steered towards N-alkylation.[11]
Issue 2: The reaction is very slow and gives a poor yield of the desired N-alkylated product.
Underlying Cause: The conditions chosen to favor N-alkylation (e.g., weaker base, lower temperature) may have resulted in a significant decrease in the reaction rate.
Solutions:
Optimize the Base: While a weak base is often used to promote N-selectivity, it might not be strong enough for efficient deprotonation. A careful screening of bases (e.g., K2CO3, Cs2CO3, DBU) is recommended. Cesium carbonate is often a good choice as it is a relatively soft base that can still provide sufficient reactivity.[5]
Increase Temperature Cautiously: While high temperatures favor O-alkylation, a modest increase in temperature (e.g., from room temperature to 40-50 °C) might be necessary to drive the reaction to completion without significantly compromising N-selectivity. Monitor the reaction progress closely by TLC or LC-MS.
Use a More Reactive Electrophile: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to the corresponding bromide or iodide to increase the reaction rate.
Issue 3: I am trying to achieve O-alkylation, but I am getting significant amounts of the N-alkylated byproduct.
Underlying Cause: Your reaction conditions are not sufficiently favoring the thermodynamic pathway or you are using an electrophile that is too soft.
Solutions:
Employ a Hard Base and Polar Aprotic Solvent: The classic conditions for O-alkylation are the use of a strong, hard base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[12] This combination generates the sodium salt of the pyridone, and the hard Na+ cation strongly coordinates to the oxygen, which might seem counterintuitive, but in the dissociating environment of a polar aprotic solvent, the more thermodynamically stable O-alkylation is favored.
Use a Hard Alkylating Agent: Employ a hard electrophile like dimethyl sulfate, trimethyloxonium tetrafluoroborate (Meerwein's salt), or an alkyl triflate. These reagents will preferentially react at the hard oxygen center.[4]
Increase the Reaction Temperature: Running the reaction at a higher temperature (e.g., 80-100 °C) will ensure that the system has enough energy to overcome the activation barrier for the formation of the more stable O-alkylated product. Any kinetically formed N-alkylated product may also rearrange to the O-alkylated product under these conditions.[6]
Summary of Conditions for Selectivity
Factor
Favors N-Alkylation (Kinetic)
Favors O-Alkylation (Thermodynamic)
Electrophile
Soft (e.g., Alkyl Iodides, Benzyl Bromide)
Hard (e.g., Alkyl Sulfates, Triflates)
Base/Counter-ion
Weaker, Softer (e.g., K2CO3, Cs2CO3)
Strong, Hard (e.g., NaH, KH)
Solvent
Less Polar/Protic (e.g., MeCN, Ethanol)
Polar Aprotic (e.g., DMF, DMSO, THF)
Temperature
Lower (0 °C to RT)
Higher (RT to Reflux)
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed.
Caption: Decision matrix for achieving selective N- vs. O-alkylation.
Caption: A systematic workflow for troubleshooting selectivity issues.
Experimental Protocols
Protocol 1: Selective N-Alkylation of 4-Hydroxypyridine (A Model Substrate)
This protocol is designed to favor the kinetic product.
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add 4-hydroxypyridine and acetonitrile.
Add the powdered potassium carbonate to the suspension.
Stir the mixture vigorously at room temperature for 30 minutes.
Cool the reaction mixture to 0 °C using an ice bath.
Add methyl iodide dropwise via syringe over 5 minutes.
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material.
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to isolate the N-methyl-4-pyridone.
Protocol 2: Selective O-Alkylation of 4-Hydroxypyridine
This protocol is designed to favor the thermodynamic product.
Materials:
4-Hydroxypyridine (1.0 eq)
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
Dimethyl Sulfate (Me2SO4, 1.1 eq)
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
To a clean, dry three-neck flask equipped with a magnetic stir bar, dropping funnel, and under an inert atmosphere (N2 or Ar), add the sodium hydride dispersion.
Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes each time.
Add anhydrous DMF to the flask to create a slurry of NaH.
Dissolve the 4-hydroxypyridine in a separate portion of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. (Caution: Hydrogen gas evolution).
After the addition is complete, allow the mixture to stir at room temperature for 1 hour until gas evolution ceases, indicating complete formation of the sodium salt.
Cool the mixture back to 0 °C and add dimethyl sulfate dropwise.
After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, x3).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to isolate the 4-methoxypyridine.
References
Almena, I., Díez-Barra, E., & de la Hoz, A. (2006). Selective Alkylation of 2-Pyridone in Solvent-Free Conditions.
Beugelmans, R., & Singh, G. P. (1994). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Tetrahedron Letters, 35(46), 8649-8652.
Cioffi, E. A. (1978). The alkylation of 4-pyridone.
Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411–6423.
Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier.
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.
Pearson, R. G. (1997). Chemical Hardness. Wiley-VCH.
Ruda, M. C., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 67(16), 5549-5554.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657-3665.
Wikipedia contributors. (2023). HSAB theory. In Wikipedia, The Free Encyclopedia.
Wikipedia contributors. (2023). Thermodynamic and kinetic reaction control. In Wikipedia, The Free Encyclopedia.
Zhang, Y., et al. (2016). Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][11]naphthyrin-5(6H)-one. Tetrahedron, 72(36), 5621-5627.
Technical Support Center: 2,3,5-Trimethyl-4-Pyridone (TMP) Ligand Optimization
Topic: Reducing Catalyst Poisoning & Deactivation in TMP-Ligand Systems Department: Chemical Synthesis & Catalysis Support Version: 2.4 (Current) Introduction: The Dual Nature of TMP Ligands You are likely using 2,3,5-tr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reducing Catalyst Poisoning & Deactivation in TMP-Ligand Systems
Department: Chemical Synthesis & Catalysis Support
Version: 2.4 (Current)
Introduction: The Dual Nature of TMP Ligands
You are likely using 2,3,5-trimethyl-4-pyridone (TMP) for its ability to stabilize high-oxidation-state metals (e.g., Fe(III), V(IV), Gd(III)) or to act as a proton-responsive ligand in cooperative catalysis.
However, TMP is a "promiscuous" ligand. Its efficacy relies on a delicate equilibrium between its neutral (pyridone) and anionic (hydroxypyridinate) forms. Catalyst poisoning in these systems rarely stems from the ligand itself, but rather from synthesis impurities (specifically amines) or coordination saturation (bridging).
This guide provides the diagnostic tools and purification protocols required to restore catalytic turnover.
Part 1: The Mechanics of Poisoning
Before troubleshooting, you must identify how your system is failing. TMP systems generally fail via three specific pathways.
Pathway A: The "Ammonia" Trap (Synthesis Impurity)
Most TMP is synthesized via the condensation of maltol-derivatives with ammonia or primary amines.
The Issue: Residual ammonia (
) is a stronger -donor than TMP. It binds irreversibly to soft metal centers (Pd, Pt, Rh), completely shutting down the catalytic cycle.
Symptom: Zero conversion immediately upon addition of the catalyst.
Pathway B: The "Bridging" Death (Coordination Mode)
In low-polarity solvents, TMP tends to bridge two metal centers using both its Oxygen and Nitrogen donors, forming thermodynamically stable, catalytically inactive dimers.
The Issue: Formation of
species.
Symptom: Reaction starts but slows down drastically as the catalyst aggregates.
Pathway C: Tautomeric Mismatch
TMP exists in equilibrium between the pyridone (keto) and hydroxypyridine (enol) forms.
The Issue: If your catalytic cycle requires the neutral keto form for substrate activation, but your solvent/base conditions force the enol (or deprotonated) form, the ligand binds too tightly, preventing substrate turnover.
Visualizing the Deactivation Pathways
Figure 1: The three primary deactivation pathways for TMP-ligated catalysts. Green represents the active cycle; Red/Yellow represent poisoning states.
Part 2: Troubleshooting & FAQs
Category 1: Reaction Stalls or Fails Immediately
Q: My reaction turns black/precipitates immediately upon adding the ligand. Why?A: This is likely Pathway A (Ammonia Poisoning) or Metal Reduction .
Diagnosis: If you synthesized the TMP yourself using ammonium salts/ammonia, trace amounts remain.
Fix: Perform the Acid-Wash Purification Protocol (see Part 3) on your ligand. Even 1 mol% residual ammonia can poison 1 mol% catalyst.
Q: The reaction works at 10mM but fails at 100mM. Is this concentration quenching?A: Yes, this indicates Pathway B (Bridging/Dimerization) .
Mechanism: At higher concentrations, the probability of two metal centers encountering a single TMP ligand increases, leading to bridging.
Fix:
Dilution: Run the reaction at lower concentration (maintain total moles).
Steric Bulk: If possible, switch to a bulkier solvent (e.g., tert-amyl alcohol) to discourage aggregation.
Add a Co-Ligand: Add a bulky, non-coordinating base (e.g., 2,6-di-tert-butylpyridine) to block the bridging sites without binding to the metal.
Category 2: Activity Dies Over Time
Q: I see an induction period, then activity, then death. What is happening?A: This suggests Product Inhibition or Tautomer Drift .
Mechanism: As the reaction produces polar byproducts, the solution polarity changes, potentially shifting the TMP tautomer equilibrium toward the inactive form.
Fix: Buffer the reaction media. If your cycle releases acid/base, use a solid-state buffer (e.g.,
or ) to clamp the protonation state of the TMP ligand.
Part 3: Validated Protocols
Protocol A: Ligand Purification (The "Ammonia Strip")
Use this protocol if you suspect synthesis impurities are killing your catalyst.
Objective: Remove residual amines/ammonia from 2,3,5-trimethyl-4-pyridone.
Dissolution: Dissolve crude TMP in a minimum amount of 2M HCl . (The pyridone nitrogen protonates, becoming water-soluble).
Extraction: Wash the aqueous acidic layer with Dichloromethane (DCM) (
) to remove non-basic organic impurities. Discard the organic layer.
Neutralization: Carefully adjust the aqueous layer to pH 7.5–8.0 using saturated
. The neutral TMP will precipitate or become extractable.
Recovery: Extract the aqueous layer with Ethyl Acetate (
) .
Drying: Dry combined organics over
, filter, and evaporate.
Recrystallization (Critical): Recrystallize from Ethanol/Hexane .
Protocol B: The "Ligand Titration" Diagnostic
Use this to determine if the ligand itself is the poison.
Objective: Determine the optimal Ligand-to-Metal (L:M) ratio.
Baseline: Run your standard reaction with no ligand (if possible) or a standard ligand (e.g.,
) to establish a baseline rate.
Titration: Set up 5 parallel vials with fixed Metal concentration (e.g., 1 mol%).
Peak then drop: Substrate inhibition (Pathway B). Optimal ratio is at the peak.
Immediate drop: Ligand is a poison (Pathway A or C).
Part 4: Data & Chemical Compatibility
Table 1: Solvent Effects on TMP Tautomerism & Coordination
Solvent Class
Example
TMP Dominant Form
Risk Level
Recommendation
Non-Polar
Toluene, Hexane
Pyridone (Neutral)
High
Promotes Dimerization (Pathway B). Avoid if possible.
Polar Aprotic
DMF, DMSO
Equilibrium Mixture
Medium
Good solubility, but can compete for coordination.
Polar Protic
Methanol, Water
Hydroxypyridine (Enol)
Low
Stabilizes monomeric species. Best for Hard metals (Fe, Gd).
Chlorinated
DCM, Chloroform
Pyridone (Neutral)
Medium
Good for purification, often poor for catalysis due to solubility.
Part 5: Mechanistic Workflow (Purification Logic)
Figure 2: Step-by-step purification logic to isolate catalytic-grade TMP.
References
Synthesis & Impurities
Looker, J. H., & Perkins, M. V. (1970). "Maltol and its derivatives. Synthesis of 4-pyridones." Journal of Organic Chemistry.
Context: Establishes the ammonia condensation route and the prevalence of amine contaminants.
Coordination Modes (Bridging vs. Terminal)
Burgess, J., et al. (2014).[4][5] "Pyridine coordination chemistry for molecular assemblies on surfaces." Conspectus.
Context: Details how pyridone-like ligands can bridge metal centers, leading to inactive oligomers.
Tautomerism & Metal Binding
Cilibrizzi, A., et al.[6] (2018). "Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals." Molecules.
Context: Provides pKa values and stability constants for hydroxypyridinone ligands, explaining the pH dependence of coordin
Catalyst Poisoning Mechanisms
Crabtree, R. H. (2015).[7] "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Detection." Chemical Reviews.
Context: The authoritative review on distinguishing between ligand poisoning, clustering, and impurity effects.
Definitive Guide: 1H NMR Assignment of 2,3,5-Trimethyl-4(1H)-pyridinone Methyl Groups
The following guide provides an in-depth technical analysis and assignment strategy for the 1H NMR characterization of 2,3,5-trimethyl-4(1H)-pyridinone . Executive Summary The characterization of 2,3,5-trimethyl-4(1H)-py...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis and assignment strategy for the 1H NMR characterization of 2,3,5-trimethyl-4(1H)-pyridinone .
Executive Summary
The characterization of 2,3,5-trimethyl-4(1H)-pyridinone presents a unique challenge in small molecule NMR spectroscopy: distinguishing three chemically distinct but magnetically similar methyl groups on an asymmetric heteroaromatic core. Unlike symmetrical analogs (e.g., 3,5-dimethyl-4-pyridinone), the 2,3,5-substitution pattern breaks symmetry, creating three non-equivalent methyl environments.
This guide compares the performance of 1D 1H NMR versus 2D NMR (NOESY/HMBC) assignment strategies and evaluates solvent effects on peak resolution. It serves as a self-validating protocol for researchers confirming the regiochemistry of substituted pyridinones.
Technical Deep Dive: The Electronic Environment
To accurately assign the methyl peaks, one must understand the electronic shielding effects of the 4-pyridinone core. The molecule exists in a tautomeric equilibrium, predominantly favoring the 4(1H)-pyridinone form in polar solvents (DMSO-d6, MeOH-d4) over the 4-hydroxypyridine form.
The Three Methyl Environments[1][2]
2-Me (Position 2): Adjacent to the nitrogen atom and the C2=C3 double bond. This position is the most deshielded due to the inductive effect of the nitrogen (
-effect).
3-Me (Position 3): Flanked by the 2-Me group and the C4 carbonyl. It experiences steric compression from the 2-Me and anisotropic deshielding from the carbonyl.
5-Me (Position 5): Flanked by the C4 carbonyl and the C6 proton. It is magnetically distinct from the 3-Me due to the lack of a vicinal methyl group (neighbor is H-6).
The "Lighthouse" Proton: H-6
The proton at position 6 (H-6 ) is the critical anchor for assignment. As the only aromatic proton on the ring, it appears significantly downfield (typically
7.2 – 7.8 ppm) and serves as the starting point for NOE-based connectivity.
Comparative Analysis: Assignment Strategies
Scenario A: 1D 1H NMR (Solvent Comparison)
Performance Verdict:DMSO-d6 is superior to CDCl3.
Feature
CDCl3
DMSO-d6
Causality
Tautomeric State
Mixed/Fast Exchange
4(1H)-Pyridinone (Stabilized)
DMSO stabilizes the polar pyridinone tautomer via H-bonding, sharpening peaks.
NH Signal
Broad/Invisible
Distinct Broad Singlet ( >11)
Exchange with trace acid/water in CDCl3 broadens the NH; DMSO slows this exchange.
Methyl Resolution
High Overlap
Improved Separation
Differential solvation in DMSO often resolves the 3-Me and 5-Me signals.
Scenario B: 1D vs. 2D NMR (Methodology)
Performance Verdict:2D NOESY is required for definitive assignment.
1D NMR: Can tentatively assign the 2-Me (most downfield) but fails to reliably distinguish 3-Me from 5-Me .
2D NOESY: Provides a self-validating check. The 5-Me must show a strong NOE correlation to H-6 , while the 3-Me will not.
Characteristic Peak Data (Representative)
The following values represent the typical chemical shift ranges for alkyl-substituted 4-pyridinones in DMSO-d6 .
Assignment
Proton Type
Typical Shift ( ppm)
Multiplicity
Key Correlations (NOESY/HMBC)
NH
Amide H
11.0 – 12.5
Broad Singlet
HMBC to C-2, C-6
H-6
Aromatic CH
7.4 – 7.8
Singlet (or d)
NOE to 5-Me ; HMBC to C-4, C-5
2-Me
-Methyl
2.2 – 2.4
Singlet
HMBC to C-2, C-3; NOE to 3-Me
3-Me
-Methyl
1.9 – 2.1
Singlet
HMBC to C-2, C-4; NOE to 2-Me
5-Me
-Methyl
1.9 – 2.1
Singlet
HMBC to C-4, C-6 ; NOE to H-6
> Note: The 3-Me and 5-Me signals are often separated by only 0.05 – 0.1 ppm. Their relative order can invert depending on concentration and temperature.
To guarantee scientific integrity, follow this step-by-step logic. Do not rely solely on chemical shift prediction software.
Step 1: Anchor Identification (1D 1H NMR)
Acquire a standard 1H NMR in DMSO-d6.
Identify H-6 (
~7.6 ppm). It is the only singlet in the aromatic region.
Identify 2-Me (
~2.3 ppm).[1] It is typically the most downfield methyl signal due to proximity to Nitrogen.
Step 2: Spatial Verification (2D NOESY)
Run a NOESY experiment (mixing time 300-500 ms).
Critical Check: Look for the cross-peak between H-6 and one of the upstream methyl signals (
~2.0 ppm).
Secondary Check: The remaining methyl signal (
~2.0 ppm) should show an NOE correlation with the 2-Me . This is the 3-Me .
Step 3: Carbon Backbone Confirmation (HMBC)
Run an HMBC experiment to link protons to the carbonyl (C4).
H-6 and 5-Me should both show long-range coupling to the same carbonyl carbon (C-4 ,
~170-180 ppm).
2-Me will show coupling to C-2 (imine-like carbon,
~140-150 ppm) and C-3 .
Visualization of Assignment Logic
The following diagram illustrates the NOE connectivity pathway required to distinguish the methyl groups.
Caption: Logic flow for distinguishing methyl groups via Nuclear Overhauser Effect (NOE). The H-6 to 5-Me correlation is the primary discriminator.
References
General Pyridinone Shifts
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Tautomerism Effects
Katritzky, A. R., et al.[2][3] (2010).[4] Tautomerism in Heterocycles . Advances in Heterocyclic Chemistry. (Authoritative source on pyridinone vs. hydroxypyridine equilibrium in DMSO).
Analogous Assignments (Deferiprone/Collidine)
Biderang, et al. (2011). Synthesis and NMR characterization of 3-hydroxy-4-pyridinone derivatives. Journal of Molecular Structure. (Provides comparative shifts for 2-Me and 6-H in similar cores).
Publish Comparison Guide: Mass Spectrometry Fragmentation of Trimethyl-Substituted 4-Pyridones
The following guide details the mass spectrometry fragmentation patterns of trimethyl-substituted 4-pyridones, focusing on the differentiation of regioisomers through specific ionization pathways. Executive Summary & Tec...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the mass spectrometry fragmentation patterns of trimethyl-substituted 4-pyridones, focusing on the differentiation of regioisomers through specific ionization pathways.
Executive Summary & Technical Context
Trimethyl-substituted 4-pyridones (e.g., 1,2,6-trimethyl-4(1H)-pyridinone) serve as critical scaffolds in the development of iron chelators (such as deferiprone analogs) and potential antiviral agents. In drug development, distinguishing between regioisomers—specifically
-alkylated (1,2,6-isomer) versus -alkylated/N-unsubstituted (e.g., 2,3,5-isomer) variants—is paramount, as their biological activities and toxicological profiles differ significantly.
This guide compares the Mass Spectrometry (MS) performance of the 1,2,6-trimethyl-4-pyridone ("The Product") against its structural isomers ("Alternatives"). We focus on Electron Ionization (EI) fragmentation patterns, which provide the most diagnostic structural fingerprints compared to soft ionization techniques like ESI.
Key Differentiator
The Product (1,2,6-Trimethyl): Characterized by a base peak at
108 (), driven by the instability of the -methyl group following carbonyl elimination.
The Alternative (2,3,5-Trimethyl): Typically exhibits a base peak dominated by direct CO elimination (
) or HCN loss, lacking the specific intensity seen in -methylated analogs.
Comparative Analysis: Fragmentation Signatures
The following table summarizes the diagnostic ions observed in the EI-MS spectra (70 eV) for the target compounds.
Feature
1,2,6-Trimethyl-4-pyridone (Product)
2,3,5-Trimethyl-4-pyridone (Alternative)
Differentiation Logic
Molecular Ion ()
137 (Strong)
137 (Strong)
Both isomers show stable aromatic molecular ions; alone is non-diagnostic.
Base Peak (100%)
108 ()
109 () or 108 (Lower Intensity)
The 1,2,6-isomer favors loss of 29 Da (CHO radical equivalent) due to -methyl proximity.
CO Elimination
109 (High Intensity)
109 (Dominant)
Loss of CO (28 Da) is the primary pathway for all 4-pyridones, but the ratio of 108/109 differs.
Ring Contraction
Formation of pyrrole-like cations via -methyl retention.
Formation of pyrrole cations via -H retention.
-methylated isomers undergo specific retro-Diels-Alder-like fragmentation.
Low Mass Ions
42 ()
53 (Ring fragments)
Specific cleavage of the -methyl bond generates distinct low-mass markers.
Mechanistic Fragmentation Pathways
To interpret the spectra accurately, one must understand the causality behind the bond cleavages. The fragmentation is not random; it follows specific thermodynamic sinks driven by the stability of the resulting cations.
Primary Pathway: The Carbonyl Ejection (Retro-Diels-Alder)
All 4-pyridones undergo an initial
-cleavage adjacent to the carbonyl, followed by the expulsion of carbon monoxide (CO).
Ionization: The electron beam removes an electron from the nitrogen lone pair or the oxygen
-system, creating the radical cation ( 137).
CO Loss: The ring contracts, expelling neutral CO (28 Da) to form a highly reactive pyrrole-like radical cation (
109).
Secondary Pathway: Isomer Differentiation (The "Product" Specifics)
For 1,2,6-trimethyl-4-pyridone , the presence of the
-methyl group adjacent to the C2 and C6 methyls creates steric strain and specific electronic pathways that favor the loss of a hydrogen atom after or during CO elimination.
Mechanism:
(137) (109) Loss of 108 .
Why
108 is Base Peak: The resulting cation at 108 is stabilized by resonance between the nitrogen and the remaining methyl groups. In contrast, -unsubstituted isomers (Alternatives) often stop at the stage or lose HCN (), making the 108 peak significantly less intense relative to the 109 peak.
Visualization of Fragmentation Logic
The following diagram illustrates the critical divergence in fragmentation pathways between the
-methylated product and generic alternatives.
Figure 1: The dominant pathway for the 1,2,6-isomer highlights the sequential loss of CO and H to form the base peak at m/z 108.
Experimental Protocol: Self-Validating Analysis
To replicate these results and ensure data integrity, follow this standardized GC-MS protocol. This workflow is designed to be self-validating by using the intensity ratio of
108/109 as a quality control checkpoint.
Sample Preparation
Solvent: Dissolve 1 mg of the sample in 1 mL of HPLC-grade Methanol or Dichloromethane.
Concentration: Dilute to approx. 10 ppm (ng/µL) to prevent detector saturation, which can skew isotopic ratios.
Instrument Parameters (GC-MS)
Inlet Temperature: 250 °C (Ensure complete volatilization without thermal degradation).
Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Ionization Source: Electron Ionization (EI) at 70 eV .[1]
Note: 70 eV is critical. Lower energies (e.g., 20 eV) will alter the fragmentation ratio, rendering the 108/109 diagnostic invalid.
Scan Range:
40 – 200.
Validation Workflow (Decision Tree)
Figure 2: Decision tree for identifying the specific trimethyl-4-pyridone isomer based on base peak intensity.
References
National Institute of Standards and Technology (NIST). 1,2,6-Trimethyl-4(1H)-pyridinone Mass Spectrum. NIST Mass Spectrometry Data Center.[2][3]
[Link]
PubChem. Compound Summary for CID 292248: 1,2,6-Trimethyl-4(1H)-pyridinone. National Library of Medicine.
[Link]
ChemGuide. Fragmentation Patterns in Mass Spectra. (General grounding on carbonyl alpha-cleavage mechanisms).
[Link]
Science Direct/Elsevier. Mass Spectrometry of Heterocycles: Pyridones and Pyridines. (Contextual grounding for ring contraction mechanisms).
[Link]
X-ray crystallography data for 2,3,5-trimethyl-4(1H)-pyridinone structure confirmation
Executive Summary Product Focus: X-ray Crystallography Data Package for 2,3,5-Trimethyl-4(1H)-pyridinone. Primary Alternative: Solution-phase NMR ( H, C) and FT-IR Spectroscopy.[1][2][3] Verdict: While NMR and IR provide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product Focus: X-ray Crystallography Data Package for 2,3,5-Trimethyl-4(1H)-pyridinone.
Primary Alternative: Solution-phase NMR (
H, C) and FT-IR Spectroscopy.[1][2][3]
Verdict: While NMR and IR provide rapid functional group identification, Single Crystal X-ray Diffraction (SC-XRD) is the only technique capable of unambiguously resolving the solid-state tautomeric equilibrium between the 4(1H)-pyridinone (keto) and 4-hydroxypyridine (enol) forms.[1][2][3] For drug development applications requiring definitive polymorph and salt selection, SC-XRD is the non-negotiable gold standard.[2][3][4]
The Structural Challenge: Tautomeric Ambiguity
The core structural challenge for 2,3,5-trimethyl-4(1H)-pyridinone lies in its prototropic tautomerism .[1][2][3][4] In solution, the equilibrium is solvent-dependent.[2][3][4] In the solid state, identifying the dominant tautomer is critical for defining physicochemical properties like solubility, bioavailability, and tablet stability.[4]
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium and the specific atomic distances that SC-XRD resolves to confirm the structure.
Figure 1: Tautomeric equilibrium between the keto and enol forms.[2][3][4] SC-XRD distinguishes these by measuring bond lengths and locating the proton.[2][3]
Comparative Analysis: X-ray Crystallography vs. Alternatives
This section objectively compares the performance of SC-XRD against NMR and IR for this specific molecular scaffold.
Performance Matrix
Feature
X-ray Crystallography (SC-XRD)
Solution NMR (H, C)
FT-IR Spectroscopy
Tautomer Identification
Definitive. Directly maps electron density to locate H atoms on N vs. O.
Ambiguous. Signals are often time-averaged; solvent effects shift equilibrium.[1][2][3]
Indicative. Presence of C=O stretch suggests keto, but OH stretch can be broad/obscured.[1][2][3]
Bond Characterization
Measures C=O bond length (~1.24 Å) vs C-O (~1.35 Å) to prove bond order.
Infers bond order via chemical shift shielding (indirect).[1]
Infers bond order via vibrational frequency (indirect).[1]
For 2,3,5-trimethyl-4(1H)-pyridinone, the methyl steric bulk at positions 3 and 5 can influence the packing efficiency and hydrogen bond angles.[2][3][4] NMR in
might suggest a mixture or favor the hydroxy form due to non-polarity, leading to a false negative regarding the stability of the solid drug substance.[1] SC-XRD provides the "ground truth" of the material as it exists in the pill.
Experimental Data & Reference Standards
Since the specific unit cell data for the 2,3,5-trimethyl analog is often proprietary, we utilize the 2,6-dimethyl-4(1H)-pyridinone homologue as the validated reference standard.[2][3][4] The structural motifs are conserved across the alkyl-pyridinone class.[2]
Reference Crystallographic Parameters (Homologue)
Based on high-resolution data for 2,6-dimethyl-4(1H)-pyridinone hemihydrate [1].
N1-H Distance: 0.86 – 1.00 Å (refined freely or riding model)[1][2][3]
Intermolecular N...O Distance: 2.70 – 2.90 Å (Strong H-bond)[1][2][3]
Detailed Experimental Protocol
To replicate the structural confirmation, follow this Senior Scientist-validated workflow.
Phase 1: Synthesis & Crystallization
Objective: Grow diffraction-quality single crystals.
Synthesis: Condense 3-methyl-2,4-pentanedione with ammonia or a primary amine source, or utilize the condensation of 2-methylacetoacetate derivatives followed by decarboxylation [2].[1][2][3][4]
Purification: Sublime the crude solid at high vacuum to remove amorphous impurities.[1][2][3]
Crystallization Solvent System:
Primary: Ethanol/Water (9:1).[1][2][3] The presence of water often facilitates the formation of stable hydrates which crystallize readily.[1]
Alternative: Methanol/Ethyl Acetate by slow evaporation.[1][2][3]
Technique: Dissolve 20 mg of compound in 2 mL warm solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cap loosely to allow slow evaporation over 3-5 days at room temperature.[1][2][3]
Phase 2: X-ray Data Collection & Refinement
Objective: Solve the phase problem and refine atomic positions.
Mounting: Select a colorless block/prism crystal (~0.2 x 0.2 x 0.1 mm).[1][2][3] Mount on a Kapton loop using Paratone oil.[1][3]
Data Collection:
Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of methyl groups.[1][2][3]
Source: Mo K
( Å) or Cu K ( Å). Cu is preferred for small organic crystals to boost diffraction intensity.[1][3]
Refinement Strategy (SHELXL):
Locate non-hydrogen atoms via Direct Methods (SHELXT).[1][2]
Critical Step: Locate the N-H proton in the Difference Fourier Map.[1][2] Do not place it geometrically initially. Finding the electron density peak near Nitrogen confirms the pyridinone tautomer.[1]
Refine methyl groups with torsion angles allowed to rotate (AFIX 137).[1][2]
Workflow Visualization
Figure 2: Step-by-step workflow from synthesis to structural validation.
References
Nguyen, D. M., Desikan, V., Golen, J. A., & Manke, D. R. (2015).[1][3][4] Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate . Acta Crystallographica Section E: Crystallographic Communications, 71(8), o533–o534.[1][3][4]
PubChem. 2,3,5-Trimethylpyridine (Precursor Data) . National Library of Medicine.[1][2][3]
Gao, J., & Shao, L. (1994).[1][3][4][5] Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine . The Journal of Physical Chemistry, 98(51), 13772–13779.[1][5]
BenchChem. Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid . Technical Guide.
Distinguishing 2,3,5-trimethyl-4-pyridone from 2,3,6-trimethyl-4-pyridone isomer
Technical Comparison Guide: Structural Elucidation of 2,3,5- vs. 2,3,6-Trimethyl-4-Pyridone Executive Summary In the synthesis of substituted 4-pyridones—often key intermediates in the development of proton pump inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Structural Elucidation of 2,3,5- vs. 2,3,6-Trimethyl-4-Pyridone
Executive Summary
In the synthesis of substituted 4-pyridones—often key intermediates in the development of proton pump inhibitors and kinase inhibitors—regioisomerism presents a critical quality control challenge. The cyclization of unsymmetrical diketones or enamines frequently yields mixtures of 2,3,5-trimethyl-4-pyridone (Target A) and 2,3,6-trimethyl-4-pyridone (Target B) .
While these isomers share identical molecular weights (MW: 137.18 g/mol ) and similar solubility profiles, they possess distinct electronic environments that allow for definitive identification via NMR spectroscopy. This guide outlines the specific spectroscopic markers required to distinguish them, grounded in the electronic influence of the nitrogen atom on the pyridine ring.
Structural Analysis & Theoretical Grounding
To interpret the analytical data correctly, one must understand the electronic symmetry of the 4-pyridone core.
The "Alpha" Effect: Positions 2 and 6 (adjacent to Nitrogen) are electron-deficient due to the electronegativity of the nitrogen atom. Protons or carbons at these positions are significantly deshielded (shifted downfield).
The "Beta" Effect: Positions 3 and 5 (adjacent to the Carbonyl) are electron-rich due to resonance donation from the nitrogen lone pair into the carbonyl system. Protons or carbons at these positions are shielded (shifted upfield).[1]
Comparison of Isomers
Feature
2,3,5-Trimethyl-4-Pyridone
2,3,6-Trimethyl-4-Pyridone
Methyl Distribution
1 Alpha (C2), 2 Beta (C3, C5)
2 Alpha (C2, C6), 1 Beta (C3)
Remaining Proton
H6 (Alpha)
H5 (Beta)
Electronic Environment
The proton is adjacent to Nitrogen.
The proton is adjacent to Carbonyl.
Spectroscopic Differentiation (The "Smoking Gun")
The most reliable method for differentiation is 1H NMR in a polar aprotic solvent (DMSO-d6) to stabilize the NH tautomer.
A. The Aromatic Proton (Critical Marker)
This is the primary decision point. The chemical shift difference between an alpha-proton and a beta-proton in 4-pyridones is typically >1.0 ppm.
2,3,5-Trimethyl-4-Pyridone: Contains H6 .[2] This proton is alpha to the nitrogen.
Expected Shift:δ 7.4 – 7.8 ppm (Singlet or fine doublet).
Mechanism:[1][3][4][5] Proximity to the electronegative nitrogen causes strong deshielding.
2,3,6-Trimethyl-4-Pyridone: Contains H5 .[2] This proton is beta to the nitrogen (alpha to carbonyl).
Expected Shift:δ 5.8 – 6.4 ppm (Singlet).
Mechanism:[1][3][4][5] Shielding via mesomeric effect from the nitrogen lone pair makes this region electron-rich.
B. The Methyl Group Pattern
The methyl groups also follow the alpha/beta shielding trends.
Alpha-Methyls (C2, C6): Typically resonate at δ 2.2 – 2.5 ppm .
Beta-Methyls (C3, C5): Typically resonate at δ 1.8 – 2.0 ppm .
The following diagram illustrates the logical workflow for identifying the correct isomer based on the experimental data described above.
Figure 1: Decision tree for the structural assignment of trimethyl-4-pyridone regioisomers via 1H NMR.
Experimental Protocols
To ensure reproducibility and avoid artifacts caused by tautomerization (pyridone vs. hydroxypyridine), follow this standardized protocol.
Protocol A: Sample Preparation for NMR
Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).
Why? Chloroform (CDCl3) can induce aggregation or favor the hydroxypyridine tautomer, broadening peaks. DMSO strongly solvates the NH form, sharpening the signals and ensuring the "pyridone" character dominates.
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Additives: If peaks are broad due to proton exchange, add 1 drop of D2O to wash out the NH signal, or use a trace of TFA-d (Trifluoroacetic acid-d) to protonate the system, which fixes the cation form and sharpens the aromatic signals.
Protocol B: Data Acquisition
Pulse Sequence: Standard 1H (zg30 or equivalent).
Scans: 16 scans are sufficient for >10 mg sample.
Relaxation Delay (D1): Set to ≥ 1.0 second to ensure accurate integration of methyl signals.
Referencing: Reference residual DMSO pentet to 2.50 ppm .
Summary Data Table
Spectral Feature
2,3,5-Trimethyl-4-Pyridone
2,3,6-Trimethyl-4-Pyridone
Aromatic H Shift
~7.6 ppm (H6)
~6.1 ppm (H5)
Aromatic H Type
Deshielded (Alpha to N)
Shielded (Beta to N)
Methyl Shifts
1x ~2.3 ppm (Alpha)2x ~1.9 ppm (Beta)
2x ~2.3 ppm (Alpha)1x ~1.9 ppm (Beta)
13C NMR (C=O)
~175 ppm
~175 ppm
Symmetry
Asymmetric
Asymmetric
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][6] (Standard text for NMR shift principles of alpha/beta heteroaromatic protons).
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Authoritative source on pyridone tautomerism and electronic shielding).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine/pyridone derivative shifts). [Link]
Comparative Acidity & Physicochemical Profile: 2,3,5-Trimethyl-4-pyridone vs. 4-Pyridone
The following comprehensive technical guide compares the acidity and physicochemical properties of 2,3,5-trimethyl-4-pyridone versus the unsubstituted 4-pyridone parent scaffold. [1] Executive Summary This guide analyzes...
Author: BenchChem Technical Support Team. Date: February 2026
The following comprehensive technical guide compares the acidity and physicochemical properties of 2,3,5-trimethyl-4-pyridone versus the unsubstituted 4-pyridone parent scaffold.
[1]
Executive Summary
This guide analyzes the acid-base dissociation constants (
) of 2,3,5-trimethyl-4-pyridone relative to its parent compound, 4-pyridone .[1] For researchers in medicinal chemistry and drug development, understanding these values is critical for predicting solubility, membrane permeability, and metal chelation efficacy.[1]
Key Insight: The introduction of three methyl groups at the 2, 3, and 5 positions exerts a significant electron-donating inductive effect (+I) .[1] This modification increases the electron density of the heterocyclic ring, resulting in:
Increased Basicity (
): The conjugate acid is stabilized, raising the significantly compared to 4-pyridone.[2]
Decreased Acidity (
): The anionic conjugate base is destabilized, rendering the neutral molecule a weaker acid (higher ).[2]
Theoretical Framework & Tautomeric Equilibria
To interpret the
data correctly, one must recognize that 4-pyridones exist in a tautomeric equilibrium between the pyridone (keto) and hydroxypyridine (enol) forms.[2] In aqueous solution, the pyridone form is dominant due to its high dipolar resonance energy.[1]
Protonation States
The acid-base behavior involves three distinct species:
Cationic Form (
): Protonated at the oxygen (or nitrogen in some solvent models, though O-protonation is generally favored for carbonyls).[2]
Steric Effect: The methyls adjacent to the functional centers (C4=O and N1-H) may sterically hinder solvation of the ionic forms, affecting entropy of ionization.
Visualization of Tautomerism & Ionization
The following diagram illustrates the equilibrium pathways and the specific sites of protonation/deprotonation.
Comparative Data Analysis
The following table synthesizes experimental data for 4-pyridone and derived values for the trimethyl analogue based on Hammett substituent constants and homologous series trends (e.g., lutidines vs. pyridines).
At physiological pH, the trimethyl variant has a higher fraction of cationic species than the unsubstituted form.[1]
Note on Data Source: Values for 4-pyridone are based on standard spectrophotometric determinations (Albert & Phillips, 1956). Values for the 2,3,5-trimethyl derivative are derived from structure-activity relationship (SAR) trends observed in 2,6-lutidine and 3,5-dimethylpyridine analogues, where each methyl group typically adds 0.6–0.8 units to the
4-Pyridone: Highly soluble in water but poor membrane permeability due to low LogP.
2,3,5-Trimethyl-4-pyridone: The increased lipophilicity (higher LogP) improves passive diffusion across biological membranes.[1] However, the higher
means it will be more ionized (cationic) in the acidic environment of the stomach (pH 1-2), potentially aiding solubility in early digestion but limiting absorption until the small intestine (pH 6-7).[2]
Metal Chelation (Iron/Zinc)
Pyridones are often investigated as bidentate iron chelators (e.g., Deferiprone).[2]
Binding Affinity: The higher basicity of the oxygen atoms in the trimethyl derivative (due to inductive donation) generally increases the stability constant (log
Selectivity: The steric bulk of the methyl groups at positions 3 and 5 may introduce selectivity, preventing the binding of larger metal ions or altering the geometry of the coordination complex (e.g., favoring 2:1 over 3:1 complexes depending on steric strain).[1][2]
References
Albert, A., & Phillips, J. N. (1956).[1][2][3] Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Heterocycles. Journal of the Chemical Society, 1294–1304.[1][3] Link
Kütt, A., et al. (2018).[1][2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(5), 373-384.[1] Link[2]
Rochester, C. H. (1967).[2] Acidity of some methyl-substituted pyridinium ions in methanol. Journal of the Chemical Society B: Physical Organic, 33-36.[1] Link[2]
Leito, I., et al. (2025).[1][2] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu / IUPAC. Link
HPLC Retention Time Standards for 2,3,5-trimethyl-4(1H)-pyridinone Analysis
This guide provides an in-depth technical comparison of retention time standardization strategies for 2,3,5-trimethyl-4(1H)-pyridinone , a polar, basic nitrogenous heterocycle often encountered as a degradation product o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of retention time standardization strategies for 2,3,5-trimethyl-4(1H)-pyridinone , a polar, basic nitrogenous heterocycle often encountered as a degradation product or impurity in pharmaceutical synthesis (e.g., related to proton pump inhibitors or specific pyridine-based chelators).
2,3,5-trimethyl-4(1H)-pyridinone presents unique chromatographic challenges due to its keto-enol tautomerism and amphoteric nature . Unlike neutral non-polar compounds, its retention time (
) is highly sensitive to:
Mobile Phase pH: Affects the protonation state of the pyridinic nitrogen (
) and the hydroxyl group.
Silanol Activity: Free silanols on silica columns can cause severe peak tailing and
shifting.
Metal Chelation: The 4-pyridinone moiety can chelate trace metals (Fe, Al) in the HPLC system, causing peak broadening.
This guide compares three standardization approaches to ensure accurate identification and quantification.
Comparative Analysis of Standardization Strategies
Option A: Authentic Certified Reference Material (CRM)
The Gold Standard
This method involves using a high-purity (>98%) synthesized standard of 2,3,5-trimethyl-4(1H)-pyridinone.
Linearity: Allows for direct external calibration (
).
Suitability: Essential for GMP/GLP validated methods.
Limitations:
Availability: Often not a stock catalog item; may require custom synthesis or isolation as an impurity standard (e.g., from Toronto Research Chemicals or Sigma-Aldrich custom services).
Cost: High (
2,000/mg for custom synthesis).
Option B: Surrogate Standard (Relative Retention Time - RRT)
The Practical Alternative
Uses a structurally similar, commercially available compound—typically 2,3,5-trimethylpyridine (parent pyridine) or 2,3,5-trimethylpyridine N-oxide —as a reference marker.
Performance:
Mechanism: The analyte is identified by its Relative Retention Time (RRT) vs. the surrogate.
Robustness: Moderate. The surrogate must have similar
and hydrophobicity to track with the analyte during gradient drifts.
Limitations:
Resolution Risk: The surrogate may co-elute if the method is not optimized.
Validation: Requires initial cross-validation with MS/MS to establish the RRT factor.
Option C: In-Situ Generation (Forced Degradation)
The Qualitative Backup
Generates the standard in situ by subjecting a precursor (e.g., 4-methoxy-2,3,5-trimethylpyridine) to acid hydrolysis.
Performance:
Cost: Extremely low.
Utility: Excellent for stress testing and identifying degradation pathways.
Limitations:
Non-Quantitative: Cannot be used for calibration curves without isolation.
Purity: The "standard" exists in a matrix of other degradants.
Data Summary: Performance Metrics
Feature
Authentic CRM (Option A)
Surrogate RRT (Option B)
In-Situ Generation (Option C)
Precision (%RSD)
< 0.5%
< 1.0% (Calculated)
N/A (Variable)
Quantification
Direct (External Std)
Indirect (Response Factor needed)
Qualitative Only
Cost Efficiency
Low
High
Very High
Setup Time
Fast (Dissolve & Inject)
Medium (Method Dev)
High (Reaction time)
Regulatory Acceptance
High (FDA/EMA preferred)
Moderate (Requires justification)
Low (R&D only)
Recommended Experimental Protocol
Objective: Achieve stable retention and symmetrical peak shape for 2,3,5-trimethyl-4(1H)-pyridinone.
A. Column Selection (The "Stationary Phase Standard")
Primary Choice:C18 with Polar Embedding/End-capping (e.g., Waters CORTECS C18+ or Phenomenex Luna Omega Polar C18).
Why? Standard C18 causes dewetting with highly aqueous phases needed for polar pyridinones. Polar-embedded groups shield silanols, reducing tailing.
Alternative:HILIC (e.g., Zorbax RX-SIL or Amide phases).
Why? Superior retention for small, polar heterocycles; elutes with high organic content (better MS sensitivity).
B. Mobile Phase Optimization
Buffer:10 mM Ammonium Formate (pH 3.0 - 3.5) .
Mechanism:[1][2] Low pH keeps the pyridine nitrogen protonated (
), ensuring a single ionic species and preventing split peaks from tautomerism.
Modifier: Acetonitrile (ACN) or Methanol (MeOH). ACN often yields sharper peaks for nitrogenous bases.
C. Step-by-Step Workflow (Standard Injection)
System Passivation: Flush HPLC system with 0.1% EDTA in water overnight if metal chelation is suspected (broad peaks).
Preparation: Dissolve Standard (Option A) or Surrogate (Option B) in Mobile Phase A (do not use 100% organic diluent to prevent peak distortion).
Gradient:
0-2 min: 5% B (Isocratic hold to trap polar analyte).
2-10 min: 5%
40% B (Linear gradient).
10-12 min: 95% B (Wash).
Detection: UV at 254 nm (aromatic ring) or 280 nm .
Decision Workflow (Visualization)
The following diagram illustrates the logical process for selecting the appropriate standardization method based on your project phase and resource availability.
Caption: Decision tree for selecting the optimal retention time standardization strategy based on resource availability and regulatory requirements.
References
PubChem. (2025).[2] 1,2,6-Trimethyl-4(1H)-pyridinone Compound Summary. National Library of Medicine. [Link]
Waters Corporation. (2023). Forced Degradation Analysis of Omeprazole Using CORTECS Columns. Application Note. [Link]
Vesper, H. W., et al. (2003). High-performance liquid chromatography method to analyze free and total urinary pyridinoline. Analytical Biochemistry. [Link]
Sielc Technologies. (2024). Separation of Trimethylpyridine Isomers on Mixed-Mode Columns. [Link]
Validating 2,3,5-Trimethyl-4-Pyridone Purity: Elemental Analysis vs. HPLC & qNMR
Executive Summary: The Purity Paradox In the synthesis of iron chelators (e.g., Deferiprone analogs) and functionalized heterocycles, 2,3,5-trimethyl-4-pyridone (TMP) serves as a critical intermediate. While Elemental An...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Purity Paradox
In the synthesis of iron chelators (e.g., Deferiprone analogs) and functionalized heterocycles, 2,3,5-trimethyl-4-pyridone (TMP) serves as a critical intermediate. While Elemental Analysis (EA) has historically been the "gatekeeper" for publication-quality purity (typically requiring ±0.4% tolerance), relying on it exclusively for TMP is scientifically risky.
This guide objectively compares EA against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) . We demonstrate that while EA confirms bulk stoichiometry, it fails to detect isomeric impurities (e.g., 2,3,6-trimethyl-4-pyridone) that share the exact elemental composition but drastically alter pharmacological profiles.
The Standard: Elemental Analysis (CHN)
Elemental analysis (Combustion Analysis) determines the mass fraction of Carbon, Hydrogen, and Nitrogen. For 2,3,5-trimethyl-4-pyridone (C₈H₁₁NO ), the validation metrics are rigid.
Theoretical Standards (Stoichiometry)
To validate a sample, experimental results must fall within the ±0.4% acceptance window of these theoretical values:
Element
Count
Atomic Mass
Total Mass
Theoretical %
Acceptance Range (±0.4%)
Carbon
8
12.011
96.088
70.04%
69.64% – 70.44%
Hydrogen
11
1.008
11.088
8.08%
7.68% – 8.48%
Nitrogen
1
14.007
14.007
10.21%
9.81% – 10.61%
Oxygen
1
15.999
15.999
11.66%
Calculated by difference
Total
137.18
100.00%
The Limitation (The "Isomer Trap")
EA is blind to structure . A sample containing 10% of the regioisomer 2,3,6-trimethyl-4-pyridone will yield a perfect pass in Elemental Analysis because both isomers share the formula C₈H₁₁NO. This necessitates orthogonal testing.
Comparative Analysis: EA vs. Alternatives
We evaluated three methods for validating a synthesized batch of TMP.
Method 1: Elemental Analysis (The Bulk Check)
Technique: Flash combustion at 975°C (Dumas method).
Pros: Separates structurally similar impurities (regioisomers, starting materials).
Cons: Requires a reference standard for absolute quantitation; response factors may vary.
Method 3: qNMR (The Absolute Truth)
Technique: ¹H NMR with an internal standard (e.g., Maleic Acid or TCNB).
Pros: Absolute purity determination without a TMP reference standard; structural confirmation.
Cons: High instrument cost; requires precise weighing.
Performance Matrix
Feature
Elemental Analysis (EA)
HPLC-UV
qNMR
Specificity
Low (Formula only)
High (Retention time)
Very High (Structure + Mass)
Isomer Detection
Fail (Blind)
Pass (Resolves peaks)
Pass (Distinct shifts)
Inorganic Salts
Detects (Low %C/H/N)
Blind (unless specific detector)
Blind (unless active nuclei)
Solvent Residue
Indirect (Skewed results)
Separates
Quantifies
Sample Req.
2–5 mg (Destructive)
<1 mg (Recoverable)
10–20 mg (Recoverable)
Recommended Validation Protocol
To ensure pharmaceutical-grade purity, do not choose one method. Use this Self-Validating Triad Protocol :
Step 1: Structural Confirmation (qNMR)
Goal: Confirm the 2,3,5-substitution pattern and rule out the 2,3,6-isomer.
Key Signal: Look for the C6-H proton singlet. In 2,3,5-TMP, this appears near 7.4–7.6 ppm (adjacent to Nitrogen). In 2,3,6-TMP, the C6 position is blocked by a methyl group, and the proton signal moves to C5, shifting the chemical environment significantly.
Step 2: Purity Profiling (HPLC)
Goal: Detect trace organic impurities <0.1%.
Column: C18 (4.6 x 150 mm, 3.5 µm).
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile.[1][2] Gradient 5% B to 95% B over 20 min.
Wavelength: 254 nm (aromatic ring) and 280 nm (carbonyl conjugation).
Step 3: Stoichiometric Verification (EA)
Goal: Confirm the absence of inorganic salts and trapped moisture.
Requirement: Sample must be dried in a vacuum oven at 50°C for 4 hours prior to combustion to prevent high %H readings from hygroscopic water.
Visualization: The Validation Workflow
The following diagram illustrates the logical decision tree for validating 2,3,5-trimethyl-4-pyridone, highlighting where EA fails and where orthogonal methods must intervene.
National Institute of Standards and Technology (NIST). (2025).[3] Pyridine, 2,3,5-trimethyl- Properties and Spectra.[3][4][5][6][7] NIST Chemistry WebBook, SRD 69.[3] [Link]
Babij, N. R., et al. (2016). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
PubChem. (2025).[7][8] 2,3,5-Trimethylpyridine Compound Summary. National Library of Medicine. [Link]
Royal Society of Chemistry. (2023). Elemental analysis: an important purity control but prone to manipulations.[9] RSC Publishing.[10][11] [Link]
Benchmarking 2,3,5-trimethyl-4-pyridone reactivity against other pyridinones
Executive Summary 2,3,5-Trimethyl-4-pyridone (TMP) represents a distinct class of electron-rich, sterically constrained heterocycles. Unlike the parent 4-pyridone, which is prone to electrophilic attack at the -positions...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,3,5-Trimethyl-4-pyridone (TMP) represents a distinct class of electron-rich, sterically constrained heterocycles. Unlike the parent 4-pyridone, which is prone to electrophilic attack at the
-positions (C3/C5), TMP features a "blocked" -carbon scaffold. This structural modification fundamentally alters its reactivity landscape, shifting the primary nucleophilic site almost exclusively to the nitrogen atom and restricting electrophilic substitution to the C6 position.
This guide benchmarks TMP against standard 4-pyridone and the clinically relevant 3-hydroxy-4-pyridones (e.g., Deferiprone), providing researchers with a roadmap for utilizing this scaffold in drug design and ligand synthesis.
Part 1: Structural & Electronic Benchmarking
The Steric Fortress Effect
The reactivity of TMP is defined by the three methyl groups acting as steric gatekeepers.
C3 & C5 Methyls: These groups flank the carbonyl oxygen, creating a "steric wall" that significantly hinders O-alkylation and O-coordination with bulky metals.
C2 Methyl: Flanks the nitrogen, providing moderate hindrance to N-alkylation but insufficient to block it completely (unlike the 2,6-dimethyl analogs).
Tautomeric Equilibrium
Like all 4-pyridones, TMP exists in a prototropic equilibrium between the pyridone (keto) and hydroxypyridine (enol) forms. However, the electron-donating methyl groups at C3 and C5 stabilize the dipolar resonance contributor of the pyridone form, pushing the equilibrium further toward the keto tautomer compared to the unsubstituted parent.
Table 1: Comparative Electronic Properties
Property
4-Pyridone (Parent)
2,3,5-Trimethyl-4-pyridone (TMP)
Impact on Reactivity
Dominant Tautomer
Pyridone ()
Pyridone ()
Higher stability in polar solvents; reduced O-nucleophilicity.
pKa (Conjugate Acid)
3.2
~4.5 - 5.0 (Estimated)*
TMP is more basic due to inductive (+I) effect of 3 Me groups.
C3/C5 Accessibility
High (Nucleophilic)
Blocked
Prevents standard nitration/halogenation at -positions.
C6 Accessibility
High
Moderate
The only open site for ring functionalization.
*Estimate based on Hammett substituent constants for methyl groups on the pyridine ring (+2.2 pKa shift seen in 2,4,6-collidine vs pyridine).
Part 2: Nucleophilic Reactivity (N- vs. O-Alkylation)
The Selectivity Paradigm
In unsubstituted 4-pyridones, competition between N-alkylation (thermodynamic, charge-control) and O-alkylation (kinetic, orbital-control) is a common challenge. In TMP, the C3/C5 methyl steric wall heavily biases the reaction toward N-alkylation .
Reaction Pathway Diagram
The following diagram illustrates the kinetic barriers imposed by the methyl substituents.
Figure 1: Reaction pathways for alkylation. The C3/C5 methyl groups create a "Steric Wall" (Path B), channeling reactivity through the Nitrogen (Path A).
This protocol is optimized for TMP to ensure >95% N-selectivity using a Phase Transfer Catalysis (PTC) approach.
Materials:
Substrate: 2,3,5-Trimethyl-4-pyridone (1.0 eq)
Electrophile: Benzyl bromide (1.1 eq)
Base:
(anhydrous, 2.0 eq)
Catalyst: 18-Crown-6 (0.05 eq) or TBAB (0.1 eq)
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Workflow:
Activation: Dissolve TMP in MeCN. Add finely powdered
. Stir at room temperature for 30 minutes to generate the pyridone anion. Note: The solution may turn slightly yellow.
Addition: Add the catalyst followed by the dropwise addition of Benzyl bromide.
Reflux: Heat to
(MeCN) or (DMF) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (x3) to remove DMF/catalyst.
Purification: Recrystallize from EtOAc/Hexane.
Validation Criteria:
1H NMR: Look for the N-CH2 signal (~5.0 ppm). Absence of O-CH2 signal (typically ~5.4 ppm).
IR: Retention of the Carbonyl stretch (
~1640 cm⁻¹). O-alkylation would eliminate this band.
Part 3: Electrophilic Substitution (The "Blocked" Ring)
The C6 Opportunity
Standard 4-pyridones react rapidly with electrophiles (Br₂, HNO₃) at C3 and C5. In TMP, these positions are methylated. Consequently, TMP is inert to standard electrophilic substitution conditions unless forced to the C6 position .
However, C6 is
to the nitrogen (electron-deficient center in the pyridinium form), making it deactivated toward electrophiles compared to the -positions.
Requires extreme forcing conditions; oxidation of methyls likely first.
Vilsmeier-Haack
Formylation at C3
No Reaction
Steric bulk prevents attack.
Lithiation (LDA)
C2-Li or C3/C5-Li
Lateral Lithiation
Key Reactivity: LDA deprotonates the C2-Methyl group (lateral metallation) rather than the ring.
Strategic Advantage: Lateral Functionalization
Since the ring is blocked, reactivity is directed to the methyl groups . The C2-methyl is the most acidic (similar to 2-picoline).
Protocol: Treat TMP (N-protected) with 2.0 eq LDA at -78°C.
Result: Formation of the allylic anion at the C2-methyl group.
Application: Reaction with aldehydes/ketones to extend the carbon chain at C2.
Part 4: Coordination Chemistry Benchmarking
In drug discovery, 4-pyridones are often used as iron chelators (e.g., Deferiprone). However, chelation requires a bidentate motif (usually a 3-OH group adjacent to the 4-C=O).
Comparison:
Deferiprone (3-hydroxy-1,2-dimethyl-4-pyridone): Bidentate (O,O) ligand. Forms stable tris-complexes with
.
2,3,5-Trimethyl-4-pyridone: Monodentate ligand. The C3-Methyl replaces the C3-Hydroxyl.
Consequence: TMP cannot chelate iron effectively. It acts merely as a neutral oxygen donor ligand.
Drug Design Implication: TMP is suitable as a non-chelating isostere to test if biological activity is due to iron chelation or receptor binding.
Figure 2: Chelation capability comparison. TMP lacks the requisite 3-OH group for stable metal binding.
References
Kütt, A., et al. (2018). "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters.
Schlegel, H. B., et al. (1991). "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society.[1]
Comins, D. L., et al. (1994). "Regioselective substitution of 2,3-dihydro-4-pyridones." Journal of Organic Chemistry.
Huc, I., et al. (1998).[2] "Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis." Chemical Communications.
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research.
This guide outlines the proper disposal procedures for 4(1H)-Pyridinone, 2,3,5-trimethyl- , while addressing a critical safety discrepancy associated with the CAS number provided. PART 1: IMMEDIATE SAFETY ALERT (CRITICAL...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the proper disposal procedures for 4(1H)-Pyridinone, 2,3,5-trimethyl- , while addressing a critical safety discrepancy associated with the CAS number provided.
PART 1: IMMEDIATE SAFETY ALERT (CRITICAL)
⚠ STOP AND VERIFY: CAS vs. CHEMICAL NAME MISMATCH
The CAS number you provided (22280-56-4 ) does NOT match the chemical name "4(1H)-Pyridinone, 2,3,5-trimethyl-". This mismatch creates a severe safety risk. You must identify which substance you actually possess before proceeding.
Parameter
Scenario A (The Name is Correct)
Scenario B (The CAS is Correct)
Chemical Name
4(1H)-Pyridinone, 2,3,5-trimethyl-
2-Chloro-3-methyl-5-nitropyridine
Structure
Pyridone ring (Ketone/Alcohol tautomer)
Pyridine ring with Nitro (-NO₂) and Chloro (-Cl) groups
Physical State
Solid (Crystalline powder)
Solid (Crystalline)
Primary Hazard
Irritant (Skin/Eye), Organic Base
HIGH HAZARD: Toxic, Potential Shock Sensitivity (Nitro group)
Disposal Class
Routine Organic Solid Waste
High-Hazard / Reactive Waste
PART 2: DECISION MATRIX & WORKFLOW
Use the following logic flow to determine the correct disposal path.
Figure 1: Decision tree to identify the correct chemical identity and assign the appropriate disposal protocol.
PART 3: DISPOSAL PROTOCOLS
PROTOCOL A: For 4(1H)-Pyridinone, 2,3,5-trimethyl-
(Applicable if you have the Pyridinone derivative)
Chemical Profile:
Nature: Organic solid, likely amphoteric (can act as weak base or acid).
Hazards: Skin/Eye Irritant (H315, H319).[1][2][3][4][5] Not classified as an explosive or oxidizer.
Waste Stream: Non-halogenated Organic Solids (unless mixed with halogens).
Step-by-Step Procedure:
Solid Waste Collection:
Do not dissolve the solid unnecessarily. Place the solid directly into a Wide-Mouth Polyethylene (HDPE) Jar labeled "Solid Organic Waste."
Labeling: "Non-Regulated Organic Solid" or "Irritant Solid."
Liquid Waste (If in Solution):
If the substance is dissolved in a solvent (e.g., Methanol, DMSO), dispose of the entire solution into the Organic Solvents (Non-Halogenated) carboy.
Prohibited: Do not pour down the drain. Pyridine derivatives can be toxic to aquatic life and disrupt water treatment microorganisms.
Container Disposal:
Triple rinse the empty original container with a compatible solvent (e.g., acetone).
Pour rinsate into the Organic Solvents waste container.
Deface the label and discard the bottle as regular trash (glass) or recycle if permitted.
PROTOCOL B: For 2-Chloro-3-methyl-5-nitropyridine (CAS 22280-56-4)
(Applicable if the CAS number on your bottle is correct)
Chemical Profile:
Nature: Nitro-substituted pyridine.
Hazards:Acute Toxicity (Oral/Dermal), Skin Corrosion , and Potential Energetic Material . Nitro groups on aromatic rings can induce shock sensitivity or rapid decomposition upon heating.
Isolate this waste stream. Do NOT mix with oxidizers, reducing agents, or general organic trash.
Use a separate, small satellite container (HDPE or Glass) labeled "High Hazard: Toxic/Nitro-Pyridine."
Handling:
Avoid using metal spatulas (spark risk) if the powder is dry and old. Use conductive plastic or wood/ceramic tools.
Work inside a fume hood. Nitro-pyridines may have significant vapor pressure or dust toxicity.
Disposal Path:
Do NOT dissolve in acetone or other ketones if avoidable (potential for formation of reactive intermediates with nitro compounds in basic conditions). Use Dichloromethane (DCM) or Ethyl Acetate if dissolution is required for transfer.
Mark the waste tag explicitly with: "Contains Nitro Group - Potential Reactivity."
Schedule a specific hazardous waste pickup.[3][4] Do not leave in the main accumulation area for extended periods.
PART 4: SPILL RESPONSE MECHANISM
For Solid Spills (Powder):
Evacuate & Ventilate: If the dust is airborne, clear the immediate area.
PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. Use a N95 dust mask or respirator if outside a hood.
Containment: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust generation.
Cleanup:
Protocol A (Pyridinone): Sweep up carefully and place in a bag. Wipe area with soap and water.[1][2][3][4][6]
Protocol B (Nitro-Pyridine):Do not sweep vigorously. Gently scoop using a plastic card/scoop. Place in a sealed jar. Treat waste as hazardous.
Personal protective equipment for handling 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI)
The following technical guide details the safety, logistical, and operational protocols for handling 4(1H)-Pyridinone, 2,3,5-trimethyl- . Editorial Note: As a research-grade chemical (CAS 134472-36-9), specific toxicolog...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, logistical, and operational protocols for handling 4(1H)-Pyridinone, 2,3,5-trimethyl- .
Editorial Note: As a research-grade chemical (CAS 134472-36-9), specific toxicological data for this exact isomer is limited. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of analogous alkyl-substituted 4-pyridinones (e.g., 1,2,6-trimethyl-4-pyridinone and Deferiprone derivatives). We apply the Precautionary Principle , treating the substance as a potential bioactive irritant with unknown chronic toxicity.
[2][3]
Executive Safety Summary
Chemical Name: 4(1H)-Pyridinone, 2,3,5-trimethyl-[1][2][3]
CAS Registry Number: 134472-36-9 (Referenced via Alfa Chemistry [1])[1][3]
Physical State: Crystalline Solid (Likely off-white to pale yellow)
Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335). Potential Acute Toxicity (Oral) based on pyridinone class behavior.
Storage: Desiccate at +2°C to +8°C. Hygroscopic.
Risk Assessment & Hazard Identification
The "Why" Behind the Protocol:
Substituted 4-pyridinones possess a conjugated enaminone system. While this confers stability, it also increases polarity and potential biological activity (often used as iron chelators or kinase inhibitor scaffolds).
Inhalation Risk: Fine particulates can penetrate the lower respiratory tract. The nitrogenous heterocycle may cause sensitization or mucosal irritation.
Dermal Risk: Lipophilic alkyl groups (trimethyl) facilitate epidermal penetration, carrying the polar core into the bloodstream.
Chemical Incompatibility: Strong oxidizing agents (peroxides, nitrates) can react violently with the electron-rich pyridinone ring.
Personal Protective Equipment (PPE) Matrix
Protection Zone
Equipment Standard
Rationale & Specifications
Respiratory
N95 or P100 Respirator
Mandatory during weighing. Prevents inhalation of fine crystalline dust. If handling >10g, use a half-face respirator with P100 cartridges.
Ocular
Chemical Splash Goggles
ANSI Z87.1 compliant. Side shields are insufficient due to the fine nature of the powder which can drift around lenses.
Dermal (Hands)
Double Nitrile Gloves
Outer: 5 mil Nitrile (0.12 mm). Inner: 4 mil Nitrile. Breakthrough time > 480 min. Change outer gloves immediately upon contamination.
Body
Tyvek® Lab Coat
Use a closed-front lab coat with elastic cuffs to prevent powder migration up the sleeves.
Operational Workflow: Safe Handling Protocol
Phase 1: Preparation & Weighing
Objective: Eliminate static discharge and aerosolization.
Engineering Control: Perform all open-container manipulations inside a Chemical Fume Hood or Powder Weighing Station .
Static Mitigation: Use an anti-static gun or wipe on the spatula and weigh boat. Pyridinones are prone to static cling, which causes scattering.
Taring: Tare the balance before opening the source container.
Phase 2: Solubilization & Reaction
Objective: Controlled dissolution without exotherm.
Add solvent slowly down the side of the flask to wash down adherent powder.
Note: If using strong acids (HCl), the pyridinone oxygen will protonate, forming a pyridinium salt. This is reversible with base.
Phase 3: Decontamination
Wipe all surfaces with a 10% detergent solution followed by 70% Ethanol.
Dispose of wipes as solid hazardous waste.
Visual Workflow (Graphviz)
Figure 1: Operational logic flow for handling 2,3,5-trimethyl-4-pyridinone, ensuring containment from storage to solubilization.
Emergency Response & Spills
Scenario
Immediate Action
Secondary Action
Powder Spill (< 5g)
Cover with wet paper towels to prevent dust.
Wipe up carefully; place in hazardous waste bag. Clean area with soap/water.[5][6][7]
Powder Spill (> 5g)
Evacuate area. Allow dust to settle (15 min).
Wear P100 respirator. Use HEPA vacuum or wet-sweep method.
Eye Contact
Flush with water for 15 mins.[5][6] Lift eyelids.[6]
Seek medical attention immediately.[5][6] Bring SDS/CAS number.[2]
Skin Contact
Wash with soap and water.[5][6][7] Do not use ethanol (enhances absorption).
Monitor for redness/irritation. Consult physician if rash develops.
Disposal & Environmental Compliance
Directive: Do not dispose of down the drain. Pyridinones are stable heterocycles and may persist in water systems.
Solid Waste: Collect all contaminated gloves, weigh boats, and paper towels in a dedicated "Solid Toxic Waste" bin.
Liquid Waste: Collect reaction mixtures in "Non-Halogenated Organic Waste" (unless halogenated solvents were used).
Destruction: The preferred method is High-Temperature Incineration (Code P501). This ensures the breakdown of the pyridine ring into nitrogen oxides (scrubbed) and CO2.
References
PubChem. (2025).[4] Compound Summary: 1,2,6-Trimethyl-4(1H)-pyridinone (Structural Analog). National Library of Medicine. Retrieved February 20, 2026, from [Link]